Creatinine-d5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C4H7N3O |
|---|---|
Peso molecular |
118.15 g/mol |
Nombre IUPAC |
5,5-dideuterio-2-imino-1-(trideuteriomethyl)imidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3,2D2 |
Clave InChI |
DDRJAANPRJIHGJ-ZBJDZAJPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Isotopic Purity of Creatinine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Creatinine-d5, a deuterated analog of creatinine, serves as a critical internal standard in quantitative bioanalysis by mass spectrometry. Its isotopic enrichment ensures accurate and precise measurement of endogenous creatinine, a key biomarker for renal function and muscle mass. This technical guide provides an in-depth analysis of the isotopic purity of this compound, methodologies for its determination, and its application in experimental workflows.
Quantitative Analysis of Isotopic Purity
The isotopic purity of a deuterated standard is a measure of the percentage of the molecule that contains the specified number of deuterium atoms. For this compound, the ideal molecule contains five deuterium atoms. However, due to the nature of chemical synthesis, a small percentage of molecules with fewer deuterium atoms (d0 to d4) may be present. The isotopic enrichment is typically reported as "atom percent D," which represents the percentage of deuterium atoms at the labeled positions.
While specific isotopic distribution can vary slightly between manufacturing batches, a typical Certificate of Analysis for high-quality this compound will indicate an isotopic enrichment of ≥98 or 99 atom % D.[1] This high level of enrichment minimizes isotopic interference with the analyte being measured.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Mass Shift | Representative Abundance (%) |
| d5 (C₄H₂D₅N₃O) | +5 | > 99 |
| d4 (C₄H₃D₄N₃O) | +4 | < 1 |
| d3 (C₄H₄D₃N₃O) | +3 | < 0.5 |
| d2 (C₄H₅D₂N₃O) | +2 | < 0.1 |
| d1 (C₄H₆DN₃O) | +1 | < 0.1 |
| d0 (C₄H₇N₃O) | 0 | < 0.05 |
Disclaimer: This table provides a representative isotopic distribution for a high-purity this compound standard. Actual values may vary by lot and manufacturer. Please refer to the Certificate of Analysis for a specific product.
Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry
The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The following protocol outlines a general procedure for this analysis.
Objective: To determine the isotopic distribution of a this compound standard.
Materials:
-
This compound standard
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with a mixture of water and methanol (typically 50:50 v/v) containing 0.1% formic acid to a final concentration of approximately 1 µg/mL.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: An isocratic elution with 50% Mobile Phase B for 1-2 minutes is often sufficient.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode over a mass range that includes the masses of all expected isotopologues (e.g., m/z 113-125).
-
Resolution: Set to a high resolution (e.g., > 60,000) to accurately resolve the isotopic peaks.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Desolvation Temperature: ~350 °C.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound standard.
-
Identify the monoisotopic peak for each isotopologue (d0 to d5). The theoretical protonated masses are:
-
d0 (C₄H₈N₃O⁺): m/z 114.0662
-
d1 (C₄H₇DN₃O⁺): m/z 115.0725
-
d2 (C₄H₆D₂N₃O⁺): m/z 116.0788
-
d3 (C₄H₅D₃N₃O⁺): m/z 117.0850
-
d4 (C₄H₄D₄N₃O⁺): m/z 118.0913
-
d5 (C₄H₃D₅N₃O⁺): m/z 119.0976
-
-
Integrate the peak area for each isotopic peak.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.
-
Workflow for Quantitative Analysis using this compound as an Internal Standard
This compound is widely used as an internal standard for the quantification of creatinine in biological samples like urine and plasma. The following diagram illustrates the typical workflow for a "dilute-and-shoot" LC-MS/MS method.
Caption: Workflow for creatinine quantification using this compound internal standard.
This workflow demonstrates the process from preparing the biological sample by adding a known amount of this compound, through analysis by LC-MS/MS using Multiple Reaction Monitoring (MRM), to the final data processing to determine the concentration of endogenous creatinine. The use of the isotopically labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.
References
Synthesis and Characterization of Creatinine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Creatinine-d5, a crucial isotopically labeled internal standard for quantitative bioanalytical studies. The information compiled herein is intended to support researchers, scientists, and drug development professionals in the application of this essential compound.
Introduction
This compound is a deuterated form of creatinine, a breakdown product of creatine phosphate in muscle tissue. Due to its chemical identity with endogenous creatinine and its distinct mass, this compound is widely employed as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] The use of a stable isotope-labeled internal standard like this compound allows for precise and accurate quantification of creatinine in biological matrices by correcting for variations in sample preparation and instrument response.
Synthesis of this compound
General Synthesis Pathway
The synthesis of this compound would likely involve the use of a deuterated precursor, such as creatine-d5, or a multi-step synthesis where deuterium atoms are introduced at specific positions. A plausible synthetic approach is the cyclization of creatine-d5. The biosynthesis of creatine itself involves the enzymes arginine:glycine amidinotransferase (AGAT) and guanidinoacetate methyltransferase (GAMT).[5][6][7]
Below is a conceptual workflow for the synthesis of this compound.
References
- 1. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS [mdpi.com]
- 2. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Creatine metabolism in patients with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Creatine metabolism [reactome.org]
- 7. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Creatinine-d5: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Creatinine-d5, a deuterated analog of creatinine. This isotopically labeled compound is a critical tool in clinical chemistry and drug development, primarily serving as an internal standard for the accurate quantification of creatinine in biological matrices.
Core Chemical and Physical Properties
This compound is a synthetic, stable isotope-labeled version of creatinine. The deuterium atoms replace hydrogen atoms at specific positions in the molecule, resulting in a higher molecular weight without significantly altering its chemical behavior. This mass difference is the key to its utility in mass spectrometry-based analytical methods.
| Property | Value | Source(s) |
| Chemical Name | This compound (N-methyl-d3; imidazolidinone-5,5-d2) | [1][2] |
| Molecular Formula | C₄D₅H₂N₃O | [2] |
| Molecular Weight | 118.15 g/mol | [2] |
| Accurate Mass | 118.09 | [2] |
| Isotopic Purity | Typically ≥98 atom % D | |
| Appearance | White to off-white solid | [3] |
| SMILES | [2H]C([2H])([2H])N1C(=N)NC(=O)C1([2H])[2H] | [2] |
| InChI | InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3 | |
| CAS Number (Unlabeled) | 60-27-5 | [1][2][3][4][5][6][7] |
| Solubility | Soluble in DMSO.[8] Insoluble in water as per some suppliers.[9] | [8][9] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3][8][10] |
Chemical Structure
The structure of this compound is identical to that of creatinine, with the exception of five hydrogen atoms being replaced by deuterium atoms. Three deuterium atoms are located on the N-methyl group, and two are on the carbon atom at position 5 of the imidazolidinone ring.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8] The co-elution of the analyte (creatinine) and the deuterated internal standard (this compound) allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[11]
A notable application is in the assessment of renal function, where creatinine clearance is a key indicator. Accurate measurement of creatinine levels in plasma and urine is crucial, and the use of this compound as an internal standard enhances the reliability of these measurements.[11][12] Furthermore, it is utilized in in-vitro transporter inhibition assays, for example, with the organic cation transporter 2 (OCT2), to avoid interference from endogenous creatinine.[13]
Experimental Protocol: Quantification of Creatinine in Human Urine using LC-MS/MS
This section details a typical "dilute-and-shoot" method for the quantification of creatinine in human urine samples, utilizing this compound as an internal standard. This method is valued for its simplicity and high-throughput capabilities.[14]
1. Materials and Reagents:
-
Creatinine and this compound reference standards (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Drug-free human urine for calibration standards and quality controls
2. Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II or equivalent)
-
Mass Spectrometer (e.g., Agilent 6490 Triple Quadrupole or equivalent with an electrospray ionization (ESI) source)
3. Standard and Sample Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and this compound in methanol to a final concentration of 1 mg/mL.[14]
-
Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water.[14]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.[14]
-
Calibration Standards: Prepare calibration standards by serially diluting the creatinine intermediate stock solution with drug-free urine to achieve a concentration range of 1 ng/mL to 1000 ng/mL.[14]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[14]
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution.[14]
-
Vortex the mixture for 30 seconds.
-
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
5. Data Analysis:
-
Quantify creatinine concentrations in the urine samples by calculating the peak area ratio of the analyte (creatinine) to the internal standard (this compound) and comparing this ratio to the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the LC-MS/MS analytical method described above.
Caption: Workflow for Creatinine Quantification using LC-MS/MS.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound (N-methyl-d3; imidazolidinone-5,5-d2) [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 60-27-5: Creatinine | CymitQuimica [cymitquimica.com]
- 5. Creatinine [webbook.nist.gov]
- 6. Creatinine (ð-methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3653-0.1 [isotope.com]
- 7. Creatinine CAS#: 60-27-5 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. A Sensitive and Efficient LC-MS/MS Method for this compound Analysis in In Vitro OCT2 Inhibition Assay - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
Commercial Suppliers of High-Purity Creatinine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers offering high-purity Creatinine-d5, a crucial internal standard for mass spectrometry-based quantitative analysis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound. This document outlines key specifications from various suppliers, details common analytical methodologies, and presents visual workflows for clarity.
High-Purity this compound Supplier and Specification Overview
This compound (N-methyl-d3; imidazolidinone-5,5-d2) is a deuterated analog of creatinine, widely employed as an internal standard in clinical and research settings for the accurate quantification of creatinine levels in biological matrices.[1][2][3] The stability of the deuterium labels prevents back-exchange under typical analytical conditions.[4] Several commercial suppliers provide high-purity this compound, and their product specifications are summarized below for comparative analysis.
| Supplier | Product Name | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight | CAS Number (Unlabeled) |
| MedChemExpress | This compound | Not Specified | Not Specified | C4D5H2N3O | 118.149 | 60-27-5 |
| LGC Standards | This compound (N-methyl-d3, imidazolidinone-5,5-d2) | Not Specified | Not Specified | C4D5H2N3O | 118.149 | Not Specified |
| Clearsynth | This compound (N-methyl-d3; imidazolidinone-5,5-d2) | >98% (HPLC) | Not Specified | C4H4D3N3O | 116.14 | 60-27-5 |
| Cayman Chemical | Creatinine-d3 | ≥99% deuterated forms (d1-d3) | Not Specified | C4H4D3N3O | 116.1 | 143827-20-7 |
| CDN Isotopes | Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2) | Not Specified | 99 atom % D | HOOCCD2N(CD3)C(=NH)NH2•H2O | 154.18 | 6020-87-7 |
| Eurisotop | CREATININE (N-METHYL-D3, 98%) | 97% (chemical) | 98% | C4H4D3N3O | 116.14 | 60-27-5 |
| Cambridge Bioscience (MedChem Express) | Creatine-d5 (monohydrate) | 99.93% | Not Specified | C4H6D5N3O3 | 154.18 | Not Specified |
Experimental Protocols: Quality Control and Application
The accurate quantification of creatinine using this compound as an internal standard relies on the purity and isotopic enrichment of the labeled compound. Suppliers employ various analytical techniques to ensure the quality of their products. A common application is in liquid chromatography-mass spectrometry (LC-MS) for isotope dilution analysis.[4][5][6]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the chemical purity of this compound and separate it from any non-deuterated creatinine or other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV absorbance is monitored at a wavelength where creatinine exhibits maximum absorbance, typically around 236 nm.[2]
-
Procedure: A known concentration of the this compound standard is injected into the HPLC system. The retention time and peak area are recorded. The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and determine the degree of deuterium incorporation.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or gas chromatograph (GC-MS).
-
Ionization: Electrospray ionization (ESI) is commonly used for LC-MS analysis.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The presence of a peak corresponding to the expected molecular weight of this compound confirms its identity. The isotopic distribution and the relative abundance of ions containing fewer than five deuterium atoms are used to assess the isotopic enrichment.
Quantitative Analysis of Creatinine in Biological Samples by LC-MS
Objective: To accurately measure the concentration of creatinine in a biological sample (e.g., urine or serum) using this compound as an internal standard.
Methodology:
-
Sample Preparation: A known amount of this compound internal standard is added to the biological sample. The sample is then processed to remove proteins and other interfering substances, often by protein precipitation with a solvent like acetonitrile.
-
LC-MS Analysis: The prepared sample is injected into an LC-MS system. The creatinine and this compound are separated chromatographically and detected by the mass spectrometer.
-
Quantification: The ratio of the peak area of the endogenous creatinine to the peak area of the this compound internal standard is calculated. This ratio is then used to determine the concentration of creatinine in the original sample by comparing it to a calibration curve prepared with known concentrations of creatinine and a fixed concentration of the internal standard. This isotope-dilution method corrects for variations in sample preparation and instrument response.[5]
Visualizing Methodologies
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for quality control and quantitative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Decoding the Certificate of Analysis for Creatinine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Creatinine-d5, a deuterated analog of creatinine, is an indispensable tool in clinical and pharmaceutical research, primarily serving as an internal standard for mass spectrometry-based quantification of endogenous creatinine. A Certificate of Analysis (CoA) for this compound is a critical document that guarantees its identity, purity, and isotopic enrichment, ensuring the accuracy and reliability of experimental results. This guide provides an in-depth explanation of the key components of a this compound CoA, complete with detailed experimental protocols and data interpretation.
Product Information and Physical Properties
The initial section of a CoA provides fundamental details about the this compound lot. This information is crucial for traceability and proper handling and storage.
| Parameter | Specification |
| Product Name | This compound (N-methyl-d3, 2,2-d2) |
| Catalog Number | Varies by Manufacturer |
| Lot Number | Unique Lot-Specific Identifier |
| Molecular Formula | C₄H₂D₅N₃O |
| Molecular Weight | 118.15 g/mol |
| CAS Number | 143827-20-7 (for d3); mixture |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water |
| Storage Conditions | -20°C, protect from light and moisture |
Analytical Data Summary
This core section of the CoA presents the quantitative results from various analytical tests performed on the specific lot of this compound. These results confirm that the material meets the required quality standards.
| Test | Method | Specification | Result |
| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.8% |
| Isotopic Enrichment | LC-MS/MS | ≥ 99 atom % D | 99.6 atom % D |
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, MS | Conforms to Structure | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Elemental Analysis | Combustion Analysis | Conforms to Theory ±0.4% | Conforms |
Detailed Experimental Protocols
To ensure transparency and allow for methodological assessment, a comprehensive CoA includes detailed descriptions of the analytical methods used.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the percentage of the desired compound in the material, separating it from any non-isotopically labeled impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.[1]
-
Procedure: A known concentration of the this compound standard is dissolved in the mobile phase and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the purity.
Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Purpose: To determine the percentage of deuterium atoms at the specified labeled positions and to quantify the distribution of different isotopologues (e.g., d0 to d5).
Methodology:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the molecular ions of this compound and its isotopologues.
-
Procedure: The sample is introduced into the mass spectrometer, and the relative intensities of the ion signals corresponding to the different deuterated forms of creatinine are measured. The isotopic enrichment is calculated based on the relative abundance of the fully deuterated (d5) species compared to the less deuterated and non-deuterated forms.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Purpose: To confirm that the chemical structure of the compound is consistent with that of this compound.
Methodology:
-
¹H-NMR (Proton NMR): The sample is dissolved in a suitable deuterated solvent (e.g., D₂O), and the ¹H-NMR spectrum is acquired. The spectrum is analyzed for the presence and integration of characteristic proton signals. For this compound, the absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.
-
¹³C-NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule, further confirming its identity.[2]
-
Mass Spectrometry (MS): The mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the observed molecular ion peak should correspond to its theoretical mass.
Water Content by Karl Fischer Titration
Purpose: To quantify the amount of water present in the material, as excess water can affect the true concentration of the standard.
Methodology:
-
Instrumentation: A Karl Fischer titrator.
-
Procedure: A known weight of the this compound sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The amount of reagent consumed is directly proportional to the amount of water in the sample.
Residual Solvents by Gas Chromatography-Headspace (GC-HS)
Purpose: To detect and quantify any organic solvents remaining from the synthesis and purification processes.
Methodology:
-
Instrumentation: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).[3][4][5]
-
Procedure: The sample is placed in a sealed vial and heated to volatilize any residual solvents into the headspace. A sample of the headspace gas is then injected into the GC for separation and quantification. The results are compared against the limits set by regulatory guidelines such as USP <467>.[6]
Elemental Analysis
Purpose: To determine the percentage of carbon, hydrogen, and nitrogen in the compound and compare it to the theoretical values for this compound.
Methodology:
-
Instrumentation: A CHN elemental analyzer.
-
Procedure: A small, precisely weighed amount of the sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the elemental composition.[7][8][9]
Visualizing Key Relationships and Workflows
Diagrams are essential for quickly understanding complex processes and relationships.
Caption: Relationship between Creatinine and this compound and the CoA workflow.
Caption: Logical flow of purity and identity testing for this compound.
Conclusion
The Certificate of Analysis for this compound is a comprehensive quality control document that provides researchers and drug development professionals with the necessary assurance of the standard's identity, purity, and isotopic composition. A thorough understanding of the data presented and the methodologies employed is crucial for maintaining the integrity of analytical data and ensuring the success of research and development endeavors. By carefully reviewing each section of the CoA, scientists can confidently use this compound as a reliable internal standard in their quantitative analyses.
References
- 1. Dilution of oral D3‐Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of creatinine in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Creatinine(60-27-5) 1H NMR spectrum [chemicalbook.com]
- 4. linear.es [linear.es]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (N-methyl-d3; imidazolidinone-5,5-d2) [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. linear.es [linear.es]
The Gold Standard in Bioanalysis: A Technical Guide to Using Creatinine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for achieving reliable data. This guide provides an in-depth technical overview of the principles and practical application of Creatinine-d5 as an internal standard, a cornerstone for the accurate quantification of creatinine, a critical biomarker for renal function.
Core Principle: Isotope Dilution Mass Spectrometry
The fundamental principle behind using this compound is isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically enriched version of the analyte (in this case, this compound) to the sample at the earliest stage of analysis.[1][2] this compound is chemically identical to the endogenous creatinine, meaning it exhibits nearly the same physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time.[1][3] However, due to the incorporation of five deuterium atoms, it has a higher mass than the native creatinine. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[4][5]
By measuring the ratio of the signal from the native analyte to that of the stable isotope-labeled internal standard, variations introduced during sample preparation and analysis can be effectively normalized.[6][7] This includes variabilities in sample handling, matrix effects (ion suppression or enhancement), and instrument response.[7][8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL-IS to enhance assay accuracy and precision.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of creatinine in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
Creatinine-d5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Creatinine-d5. This compound, a deuterated analog of creatinine, is a critical internal standard for mass spectrometry-based quantitative analysis in clinical and research settings. Ensuring its stability is paramount for accurate and reliable measurements. This guide synthesizes available data on its storage, outlines experimental protocols for stability assessment, and illustrates relevant chemical pathways.
Recommended Storage Conditions
The stability of this compound is highly dependent on its physical state (solid vs. solution) and the storage temperature. Adherence to recommended storage conditions is crucial to minimize degradation and maintain the integrity of the material for use as a reference standard.
Solid Form
In its solid (neat) form, this compound is a stable compound. For long-term storage, it is recommended to keep the solid material at -20°C.[1] A similar deuterated analog, Creatinine-d3, has been reported to be stable for at least four years when stored at this temperature.[2]
Stock Solutions
Once dissolved, the stability of this compound in solution is more limited. To mitigate degradation, it is advisable to prepare fresh solutions for immediate use. If storage of stock solutions is necessary, the following conditions are recommended.[3]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Storage Duration |
| Solid (Neat) | -20°C | ≥ 4 years[2] |
| Stock Solution | -20°C | 1 month[3] |
| Stock Solution | -80°C | 6 months[3] |
To prevent the effects of repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes before freezing.
Stability Profile and Degradation
While specific forced degradation studies on this compound are not extensively published in the public domain, the stability of its non-deuterated counterpart, creatinine, and the related precursor, creatine, have been studied. This information, combined with general principles of chemical stability, can inform the expected stability profile of this compound.
The primary degradation pathway for creatine in aqueous solutions is intramolecular cyclization to form creatinine.[4] This reaction is known to be dependent on both pH and temperature, with lower pH and higher temperatures accelerating the degradation.[4] Although this compound is already in the cyclized form, it can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
pH and Temperature Effects
The stability of compounds structurally similar to creatinine is significantly influenced by pH. For instance, creatine is most stable at a neutral pH and degrades more rapidly in acidic conditions.[4] It is plausible that extreme pH values could lead to the hydrolytic opening of the imidazolidinone ring in this compound. Elevated temperatures are also expected to increase the rate of any potential degradation reactions.
Microbial Degradation
In biological contexts, particularly in the gut, creatinine can be degraded by microbial enzymes such as creatininase, which converts creatinine to creatine, and creatinine deaminase, which converts it to N-methylhydantoin.[5][6] While this is a significant pathway for in vivo studies, it is less relevant for the in vitro stability of this compound in clean, sterile solutions.
Experimental Protocols for Stability Assessment
To ensure the reliability of analytical data, it is often necessary to perform stability studies. A forced degradation study is a common approach to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8][9][10]
Forced Degradation Study Protocol
The following table outlines a general protocol for a forced degradation study that can be adapted for this compound. The goal is to induce a small amount of degradation (typically 5-20%) to allow for the detection and resolution of degradation products from the parent compound.[8]
Table 2: General Protocol for a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Stress | Solid & Solution | 80°C | 48 hours |
| Photostability | Solid & Solution | Photostability Chamber (ICH Q1B) | Per ICH Q1B |
Analytical Method
A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), is required to analyze the samples from a forced degradation study.[6][10][11]
-
Chromatography: A reversed-phase or HILIC column can be used to separate this compound from its potential degradation products.
-
Mobile Phase: A typical mobile phase might consist of a mixture of water and acetonitrile or methanol with a modifier such as formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Detection: Mass spectrometry provides the necessary selectivity and sensitivity to detect and identify the deuterated compound and its degradants.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathway
Under certain hydrolytic or microbial conditions, creatinine can be converted to N-methylhydantoin. The deuteration in this compound is not expected to alter this fundamental chemical transformation.
Caption: Potential degradation pathway of this compound.
Conclusion
This compound is a stable compound when stored appropriately in its solid form at -20°C. In solution, its stability is more limited, and storage at -80°C for no longer than six months is recommended for stock solutions. While detailed public data on its forced degradation is scarce, understanding the stability of related compounds and applying established principles of stability testing can ensure its proper handling and use. The experimental protocols and workflows provided in this guide offer a framework for researchers to assess the stability of this compound in their specific applications, thereby ensuring the accuracy and reliability of their analytical results.
References
- 1. This compound (N-methyl-d3; imidazolidinone-5,5-d2) [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination and analytical validation of creatinine content in serum using image analysis by multivariate transfer calibration procedures - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 6. Validation of creatinine assays utilizing HPLC and IDMS traceable standards in sera of children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. researchgate.net [researchgate.net]
The Impact of Deuterium's Natural Abundance on the Mass Spectrometric Analysis of Creatinine-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of deuterium and its consequential effects on the mass spectrometric analysis of the isotopically labeled internal standard, Creatinine-d5. This document delves into the theoretical underpinnings of isotopic distribution, presents detailed experimental protocols for the analysis of deuterated compounds, and offers visual representations of key concepts and workflows to aid in the understanding and application of these principles in a research and drug development context.
The Natural Abundance of Deuterium and Other Key Isotopes
Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron, in contrast to the most common isotope, protium (¹H), which has only a proton.[1] While present in trace amounts, its natural abundance is a critical consideration in high-precision analytical techniques such as mass spectrometry. The Earth's oceans have a deuterium abundance of approximately 1 atom for every 6420 hydrogen atoms, which translates to about 0.0156% of all hydrogen atoms.[2] This abundance can vary slightly depending on the water source.[2]
Beyond deuterium, the natural abundances of other stable isotopes of elements present in organic molecules like creatinine also play a significant role in shaping the mass spectrum of both the unlabeled analyte and its deuterated analogue.
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | >99.98 |
| ²H (Deuterium) | ~0.0156 | |
| Carbon | ¹²C | ~98.9 |
| ¹³C | ~1.1 | |
| Nitrogen | ¹⁴N | ~99.63 |
| ¹⁵N | ~0.37 | |
| Oxygen | ¹⁶O | ~99.76 |
| ¹⁷O | ~0.04 | |
| ¹⁸O | ~0.20 |
The Effect of Natural Isotopic Abundance on the Mass Spectrum of this compound
The molecular formula for creatinine is C₄H₇N₃O.[1] For its deuterated internal standard, this compound, five hydrogen atoms are replaced with deuterium, resulting in a molecular formula of C₄H₂D₅N₃O.[3] When analyzed by mass spectrometry, a molecule does not produce a single peak at its monoisotopic mass. Instead, it presents a cluster of peaks, known as an isotopic distribution, due to the natural abundance of heavier isotopes.
For unlabeled creatinine, the monoisotopic peak (M) corresponds to the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak arises from the presence of one ¹³C, one ¹⁵N, or one ¹⁷O atom. The M+2 peak is due to the presence of two ¹³C atoms, one ¹⁸O atom, or combinations of other heavier isotopes, and so on.
Similarly, for this compound, the intended monoisotopic peak corresponds to the molecule with the formula ¹²C₄¹H₂²H₅¹⁴N₃¹⁶O. However, the observed mass spectrum is more complex due to several factors:
-
Isotopic contributions from other elements: The carbon, nitrogen, and oxygen atoms in this compound will still have their natural isotopic distributions, leading to M+1, M+2, etc., peaks relative to the monoisotopic mass of the d5 species.
-
Incomplete Deuteration: The synthesis of deuterated standards may not be 100% efficient, resulting in the presence of molecules with fewer than five deuterium atoms (d0, d1, d2, d3, d4 species). These will appear at masses lower than the target d5 molecule.
-
Presence of ¹H in Deuterated Positions: Even in a highly enriched d5 compound, a small percentage of the labeled positions will naturally contain a protium (¹H) atom instead of a deuterium (²H) atom.
These factors result in a characteristic isotopic cluster for this compound, where the most abundant peak may not be the theoretical monoisotopic mass. Accurate quantification in isotope dilution mass spectrometry relies on understanding and accounting for these isotopic distributions.
Table 2: Theoretical Isotopic Distribution of Unlabeled Creatinine and this compound
(Note: The following distributions are calculated based on the natural abundances listed in Table 1 and assume 100% deuterium enrichment for this compound for simplicity. The relative abundances are normalized to the most abundant peak in each distribution.)
Unlabeled Creatinine (C₄H₇N₃O)
| Mass (m/z) | Relative Abundance (%) |
| 113.0589 | 100.00 |
| 114.0623 | 4.88 |
| 115.0656 | 0.12 |
This compound (C₄H₂D₅N₃O)
| Mass (m/z) | Relative Abundance (%) |
| 118.0905 | 100.00 |
| 119.0938 | 5.02 |
| 120.0972 | 0.14 |
Experimental Protocols
Determination of Deuterium Abundance by Isotope Ratio Mass Spectrometry (IRMS)
This protocol outlines a general procedure for determining the deuterium abundance in an organic compound.
-
Sample Preparation: The organic compound is converted to H₂ gas. This is typically achieved through combustion of the sample at high temperature in the presence of an oxidant (e.g., copper oxide) to produce CO₂ and H₂O, followed by the reduction of the water to H₂ gas over hot chromium or other reducing agents.
-
Instrumentation: A dual-inlet isotope ratio mass spectrometer is commonly used. This instrument alternately introduces the sample H₂ gas and a reference H₂ gas of known isotopic composition into the ion source.
-
Mass Analysis: The H₂ gas is ionized, and the resulting ions (¹H₂⁺, ¹H²H⁺) are accelerated and separated by a magnetic field according to their mass-to-charge ratio.
-
Detection: Sensitive Faraday cup detectors simultaneously measure the ion beams of the different isotopic species.
-
Data Analysis: The ratio of the ion currents (e.g., mass 3 to mass 2) is used to determine the deuterium-to-hydrogen ratio (D/H) of the sample relative to the reference standard. The results are typically expressed in delta (δ) notation in parts per thousand (‰).
Quantification of an Analyte using this compound as an Internal Standard by LC-MS/MS
This protocol describes a typical workflow for the bioanalytical quantification of an analyte in a complex matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.
-
Sample Preparation:
-
Aliquots of the biological matrix are transferred to a clean tube.
-
A known amount of this compound internal standard solution is added to each sample, calibrator, and quality control sample.
-
Protein precipitation is performed by adding a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
The supernatant is transferred to a new plate or vial for analysis.
-
-
Liquid Chromatography (LC):
-
An aliquot of the prepared sample is injected onto an appropriate LC column (e.g., a reversed-phase C18 or a HILIC column).
-
A mobile phase gradient is used to separate the analyte and the internal standard from other matrix components. The choice of mobile phase and gradient depends on the physicochemical properties of the analyte.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The column effluent is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole).
-
The analyte and this compound are ionized, typically using electrospray ionization (ESI) in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and this compound. For example, for this compound, a transition might be m/z 119 -> m/z 90.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve using their measured peak area ratios.
-
Visualizations
Caption: Theoretical mass spectrum of this compound showing the M, M+1, and M+2 peaks.
Caption: Experimental workflow for analyte quantification using a deuterated internal standard.
References
Unraveling the Fragmentation Pattern of Creatinine-d5 in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of Creatinine-d5. This deuterated analog of creatinine is a critical internal standard in quantitative bioanalysis, particularly in studies involving renal function and muscle mass assessment. Understanding its behavior in a mass spectrometer is paramount for developing robust and accurate analytical methods. This document outlines the core fragmentation pathways, presents quantitative data, and provides detailed experimental protocols.
Core Concepts in Creatinine Fragmentation
Creatinine and its deuterated isotopologues are small, polar molecules that readily ionize under electrospray ionization (ESI) in positive mode, typically forming a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) yields characteristic product ions. The fragmentation is primarily driven by the cleavage of the imidazole ring and the loss of small neutral molecules.
For unlabeled creatinine (C₄H₇N₃O, molecular weight 113.12 g/mol ), the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 114.1. The major fragmentation pathways involve the neutral loss of carbon monoxide (CO) and the subsequent cleavage of the ring structure.
The Fragmentation Pattern of this compound
This compound (C₄H₂D₅N₃O) has five deuterium atoms replacing five hydrogen atoms, resulting in a molecular weight of 118.15 g/mol . The five deuterium atoms are typically located on the N-methyl group (-CD₃) and the methylene group in the ring (-CD₂-). This isotopic labeling results in a +5 Da mass shift compared to unlabeled creatinine.
Upon ESI, this compound forms a protonated precursor ion [M+H]⁺ at m/z 119.1 . When subjected to CID, this precursor ion fragments to produce a characteristic product ion. The primary fragmentation pathway involves the loss of a deuterated methylamine radical from the ring structure, followed by the loss of carbon monoxide.
The most abundant and commonly monitored product ion for this compound is observed at m/z 49.1 . This corresponds to the deuterated methylguanidinium-like cation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the mass spectrometric analysis of Creatinine, Creatinine-d3, and this compound, facilitating easy comparison for method development and data analysis.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |
| Creatinine | 114.1 | 44.2, 86.1 | The ion at m/z 44.2 is typically the most abundant and used for quantification. |
| Creatinine-d3 | 117.1 | 47.1, 89.1 | Deuterium atoms are on the N-methyl group (-CD₃). |
| This compound | 119.1 | 49.1 | Deuterium atoms are on the N-methyl group (-CD₃) and the ring methylene group (-CD₂-).[1] |
Proposed Fragmentation Pathway of this compound
The fragmentation of protonated this compound is initiated by the cleavage of the C-N bond in the imidazole ring. The following diagram illustrates the proposed fragmentation pathway leading to the major product ion.
Caption: Fragmentation of this compound.
Detailed Experimental Protocol
This section provides a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is intended as a guide and may require optimization based on the specific instrumentation and analytical requirements.
Sample Preparation (Dilute-and-Shoot)
This method is suitable for urine samples and is designed for high-throughput analysis.[1]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
-
Procedure:
-
Prepare a working internal standard solution of this compound in a 50:50 mixture of acetonitrile and water. The final concentration should be appropriate for the expected analyte concentration range.
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at approximately 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube or a well of a 96-well plate, combine 50 µL of the urine supernatant with 950 µL of the working internal standard solution.
-
Vortex the mixture thoroughly.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Liquid Chromatography (LC)
-
LC System: A UHPLC or HPLC system capable of delivering accurate and precise gradients.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar creatinine molecule. An example is a silica-based HILIC column with dimensions such as 50 mm x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: An isocratic or a shallow gradient elution can be used. For example, starting with a high percentage of organic solvent (e.g., 90% B) and holding for the duration of the run.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40 °C
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transition for this compound:
-
Source Parameters (representative values, require optimization):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Nebulizer Gas (Nitrogen): Instrument dependent
-
Drying Gas (Nitrogen): Instrument dependent
-
-
Collision Gas: Argon
-
Collision Energy: This parameter requires optimization for the specific instrument but typically falls within the range of 15-30 eV.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for the LC-MS/MS analysis of this compound.
Caption: LC-MS/MS workflow for this compound.
This technical guide provides a foundational understanding of the fragmentation pattern of this compound and a practical framework for its analysis. For successful implementation, it is crucial to perform instrument-specific optimization of the described methods.
References
Creatinine-d5: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Creatinine-d5, a deuterated analog of creatinine, for researchers, scientists, and professionals in drug development. This document covers its chemical properties, applications as an internal standard in analytical methodologies, and relevant experimental protocols.
Core Compound Information
This compound is a stable isotope-labeled version of creatinine, a breakdown product of creatine phosphate in muscle. Due to its stability and mass difference from the endogenous analyte, it is an ideal internal standard for quantitative analysis by mass spectrometry.
Data Presentation: Quantitative Data Summary
| Property | Value | Notes |
| Chemical Name | This compound (N-methyl-d3; imidazolidinone-5,5-d2) | The deuterium atoms are located on the N-methyl group and the imidazolidinone ring. |
| CAS Number | 60-27-5 (Unlabeled) | A specific CAS number for this compound is not consistently provided by suppliers. The CAS number for the unlabeled parent compound is commonly used.[1][2] |
| Molecular Formula | C₄D₅H₂N₃O | [2] |
| Molecular Weight | 118.15 g/mol | This value is calculated based on the molecular formula, accounting for the atomic mass of deuterium.[2] |
Application in Quantitative Analysis
This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of creatinine in biological samples such as serum, plasma, and urine.[3][4] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results.[5]
Experimental Protocol: Quantification of Creatinine in Urine by LC-MS/MS
This protocol outlines a general procedure for the quantification of creatinine in human urine samples using this compound as an internal standard.
1. Materials and Reagents:
-
Creatinine standard
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Drug-free human urine for calibration standards
2. Preparation of Solutions:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of creatinine and this compound in methanol.
-
Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 acetonitrile:water mixture.
-
Calibration Standard Working Solutions: Prepare a series of calibration standards by serially diluting the creatinine intermediate stock solution with drug-free urine to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with a 50:50 acetonitrile:water mixture.
3. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable C18 column for chromatographic separation. The mobile phase can consist of 0.1% formic acid in water and 0.1% formic acid in acetonitrile with a gradient elution.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for both creatinine and this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of creatinine to this compound against the concentration of the calibration standards.
-
Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Workflow for Creatinine Quantification
Role in Metabolic Pathway Analysis
While this compound itself is not directly involved in signaling pathways, its use as a stable isotope tracer is a fundamental technique in metabolic flux analysis. This approach allows researchers to track the movement of atoms through metabolic networks.[6][7][8] By introducing a labeled compound (like a deuterated or ¹³C-labeled precursor) into a biological system, scientists can follow its conversion into various metabolites, providing insights into the activity and regulation of metabolic pathways.[9][10]
Conceptual Diagram of Stable Isotope Tracing
Stable Isotope Tracing in Metabolism
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound (N-methyl-d3; imidazolidinone-5,5-d2) [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masspec.scripps.edu [masspec.scripps.edu]
- 10. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Note: Quantification of Creatinine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Introduction
Creatinine, a breakdown product of creatine phosphate in muscle, is a widely used biomarker for assessing renal function.[1][2] Accurate and precise measurement of creatinine levels in biological matrices is crucial for the diagnosis and monitoring of kidney disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for creatinine quantification due to its high specificity, sensitivity, and accuracy, overcoming the limitations of traditional methods like the Jaffe and enzymatic assays.[3][4][5] This application note describes a robust and validated LC-MS/MS method for the determination of creatinine in human plasma using creatinine-d5 as an internal standard. The use of a stable isotope-labeled internal standard ensures high precision and accuracy by compensating for matrix effects and variations in sample processing.
Materials and Methods
Reagents and Chemicals
-
Creatinine standard was purchased from a certified supplier.
-
This compound internal standard (IS) was obtained from a certified supplier.
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid (LC-MS grade) was used as a mobile phase modifier.
-
Human plasma (K2EDTA) was sourced from an accredited biobank.
Instrumentation
An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.
Standard Solutions
Primary stock solutions of creatinine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the primary stock solutions with a mixture of acetonitrile and water (50:50, v/v). Calibration standards were prepared by spiking the working standard solutions into a surrogate matrix (e.g., water or stripped serum) to achieve a concentration range of 1 to 2000 ng/mL.[4][6] Quality control (QC) samples were prepared at low, medium, and high concentrations in the same manner.
Experimental Protocols
Sample Preparation
A simple protein precipitation method was employed for sample preparation:
-
Thaw plasma samples to room temperature and vortex to ensure homogeneity.[7]
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the this compound internal standard (at a concentration of 100 ng/mL).[3]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 15,000 rpm for 3 minutes.[3]
-
Transfer 100 µL of the supernatant to a clean tube or 96-well plate.
-
Add 100 µL of water to the supernatant.
-
Vortex briefly and inject a small volume (e.g., 3-10 µL) into the LC-MS/MS system.[1][3]
LC-MS/MS Conditions
Liquid Chromatography:
A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar creatinine molecule.[7][8]
-
Column: HILIC Silica Column (e.g., 2.1 x 50 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Isocratic elution with 90% Mobile Phase B is often effective.[7]
-
Flow Rate: 0.4 mL/min[7]
-
Column Temperature: 40 °C[7]
-
Injection Volume: 5 µL[7]
Mass Spectrometry:
The mass spectrometer was operated in the positive ion electrospray (ESI+) mode, with multiple reaction monitoring (MRM) used for quantification.
-
Ionization Mode: ESI Positive[7]
-
Capillary Voltage: 3500 V[7]
-
Gas Temperature: 300 °C[7]
-
Gas Flow: 12 L/min[7]
-
Nebulizer Pressure: 45 psi[7]
The following MRM transitions were monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Creatinine | 114.1 | 44.2 | 50 | 22 |
| This compound | 119.1 | 49.1 | 50 | 22 |
Note: The specific collision energies and other compound-dependent parameters should be optimized for the instrument in use.
Data Analysis
The peak areas of creatinine and this compound were integrated, and the ratio of the analyte peak area to the internal standard peak area was calculated. A calibration curve was constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x) linear regression. The concentrations of creatinine in the QC and unknown samples were then determined from this calibration curve.
Results
Method Validation Summary
The LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity according to established bioanalytical method validation guidelines.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 2000 ng/mL[4][6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal to no significant matrix effect observed |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tandem mass spectrometry measurements of creatinine in mouse plasma and urine for determining glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method | PLOS One [journals.plos.org]
- 6. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
Application Note: Quantitative Analysis of Serum Creatinine using Isotope Dilution LC-MS/MS with Creatinine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatinine, a breakdown product of creatine phosphate in muscle, is a widely used biomarker for assessing renal function. Accurate and precise quantification of serum creatinine is crucial for the calculation of estimated glomerular filtration rate (eGFR), a key indicator of kidney health. While traditional methods like the Jaffe and enzymatic assays are commonly used, they can be susceptible to interferences.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity for creatinine measurement.[1][2][3][4] This application note details a robust and accurate method for the quantitative analysis of serum creatinine using a stable isotope-labeled internal standard, Creatinine-d5, and LC-MS/MS. The use of an isotopic internal standard that co-elutes with the analyte of interest allows for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[4][5]
Principle
This method employs isotope dilution tandem mass spectrometry. A known concentration of this compound is spiked into serum samples as an internal standard (IS). During sample preparation, proteins are precipitated, and the supernatant is analyzed by LC-MS/MS. The chromatographic step separates creatinine from other endogenous serum components. In the mass spectrometer, creatinine and this compound are detected by multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte (creatinine) to the internal standard (this compound) against a calibration curve prepared with known concentrations of creatinine and a constant concentration of the internal standard.
Experimental Workflow
Caption: Workflow for serum creatinine quantification using LC-MS/MS.
Detailed Experimental Protocols
Materials and Reagents
-
Creatinine certified reference material
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade formic acid
-
Ultrapure water
-
Drug-free human serum for calibration standards and quality controls
Equipment
-
Liquid chromatograph (e.g., Agilent 1200 series or equivalent)[1]
-
Tandem mass spectrometer (e.g., API 4000 triple quadrupole or equivalent)[1][6]
-
Chromatography column (e.g., HILIC or C18)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and this compound in methanol to a final concentration of 1 mg/mL each.
-
Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 acetonitrile:water mixture to obtain intermediate stock solutions of 100 µg/mL.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
-
Calibration Standards: Serially dilute the creatinine intermediate stock solution with drug-free human serum to prepare a series of calibration standards at concentrations spanning the expected physiological range (e.g., 0.1 to 20 mg/dL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human serum at a minimum of three concentration levels (low, medium, and high).
Sample Preparation Protocol
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of serum (standard, QC, or sample) into the appropriately labeled tube.[1]
-
Add 20 µL of the internal standard working solution (this compound) to each tube.
-
Add 200 µL of cold methanol to each tube to precipitate proteins.[1]
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 15,000 rpm for 3 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer 50 µL of the supernatant to a clean sample vial or well in a 96-well plate.
-
Add 50 µL of water to the supernatant.[1]
-
Cap the vials or seal the plate and vortex briefly. The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Method
The following are typical starting conditions and may require optimization for your specific instrumentation and column.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Raptor HILIC-Si (2.7 µm, 50 mm x 2.1 mm) or equivalent[7][8] |
| Mobile Phase | Isocratic: 10 mM ammonium acetate in 65% acetonitrile[9] or a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[10] |
| Flow Rate | 0.4 - 1.0 mL/min[8][11][12] |
| Column Temperature | 40 °C[8] |
| Injection Volume | 3 - 10 µL[1][6] |
| Run Time | 1.5 - 3.0 minutes[1][7][8] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10][13] |
| Ion Spray Voltage | 3500 - 4500 V[6][8] |
| Source Temperature | 300 - 550 °C[6][13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Creatinine | 114.1 | 44.2 / 86.1 | 50 - 225 | 17 - 25 |
| This compound | 119.1 | 49.1 / 91.1 | 50 - 225 | 17 - 25 |
Note: While Creatinine-d3 (precursor m/z 117) is more commonly cited[9][13], the principles for this compound are identical. The precursor for this compound will be m/z 119.1, and the major product ions will be shifted accordingly (e.g., m/z 49.1 and 91.1). Specific collision energies should be optimized for your instrument.
Method Validation Data
The following tables summarize typical performance characteristics for a validated LC-MS/MS method for serum creatinine.
Table 4: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.3 - 20 mg/dL[6][14] |
| Correlation Coefficient (R²) | > 0.995[6][14] |
| Lower Limit of Quantification (LLOQ) | 4.4 µmol/L (~0.05 mg/dL)[1][2][3] |
Table 5: Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low | < 5% | < 5% | ± 5% |
| Medium | < 5% | < 5% | ± 5% |
| High | < 5% | < 5% | ± 5% |
Data compiled from representative LC-MS/MS methods. A total imprecision of 1.15%–3.84% and an average bias of 1.06% have been reported.[1][2][3]
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly specific, precise, and accurate means for the quantification of serum creatinine. The simple "dilute-and-shoot" or protein precipitation sample preparation protocols allow for high-throughput analysis, making this method ideal for clinical research and drug development applications where reliable assessment of renal function is critical.[7][8] The superior performance of this method compared to traditional assays minimizes interferences and provides confidence in the resulting data for pharmacokinetic/pharmacodynamic modeling and safety assessments.[1][2][3]
References
- 1. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method | Semantic Scholar [semanticscholar.org]
- 3. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Methods, Storage Conditions, and Time to Analysis of Serum and Urine Creatinine Measured from Microsamples by Liquid Chromatography Mass Spectrometery (LC/MS) vs. Jaffe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Urine Creatinine Normalization Using Creatinine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In clinical and research settings, particularly in drug development and toxicology, urine analysis is a cornerstone for assessing exposure to xenobiotics, monitoring disease biomarkers, and evaluating renal function. However, urine concentration can vary significantly due to factors like hydration status, diet, and time of collection. To account for this variability, analyte concentrations are often normalized to the urinary creatinine level. Creatinine, a byproduct of muscle metabolism, is excreted at a relatively constant rate, making it a reliable indicator of urinary dilution.[1]
Historically, colorimetric methods like the Jaffe reaction have been used to measure creatinine, but these methods can suffer from a lack of specificity and interference from other substances in the urine matrix.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity.[3][4] The gold standard for quantitative analysis by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[5] This application note details the use of Creatinine-d5 as an internal standard for the accurate and precise quantification of creatinine in human urine by LC-MS/MS.
The use of a deuterated internal standard like this compound is critical for robust bioanalytical methods.[4][5][6] Being chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample preparation and ionization, thereby correcting for matrix effects and instrumental variability.[6][7] This leads to enhanced accuracy, precision, and overall data reliability, which is paramount in regulated environments and for making critical research decisions.[5][7]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards:
-
Creatinine (≥98% purity)
-
This compound (≥98% purity, 99% deuterated)
-
-
Solvents and Reagents:
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Drug-free human urine for calibration standards and quality control samples
-
Instrumentation
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and this compound in methanol to a final concentration of 1 mg/mL.
-
Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 acetonitrile:water mixture to obtain intermediate stock solutions of 100 µg/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.[8]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards by serially diluting the creatinine intermediate stock solution with drug-free urine to achieve a concentration range of 1 ng/mL to 2000 ng/mL.[9] Prepare QC samples at low, medium, and high concentrations in a similar manner.[8]
Sample Preparation: "Dilute-and-Shoot" Method
The "dilute-and-shoot" method is a simple and high-throughput approach for preparing urine samples for LC-MS/MS analysis.[8]
-
Thaw frozen urine samples, calibration standards, and QCs at room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[8]
-
In a clean microcentrifuge tube or a 96-well plate, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution (100 ng/mL this compound in 50:50 acetonitrile:water).[8]
-
Vortex the mixture for 30 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating creatinine.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A fast gradient can be employed, or an isocratic method may be sufficient.[10][11] For example, an isocratic elution with 50% B can be used.[11]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS Detection: Positive electrospray ionization (ESI+)
-
MRM Transitions: The following multiple reaction monitoring (MRM) transitions should be monitored. The cone and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the quantitative data expected from a typical method validation for the analysis of creatinine in urine using this compound as an internal standard.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| MRM Transition (Creatinine) | 114 → 44 m/z |
| MRM Transition (this compound) | 119 → 49 m/z |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for instrument (typically 15-25 eV) |
| Cone Voltage | Optimized for instrument (typically 20-40 V) |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 5% |
| Inter-day Precision (%CV) | < 15% | < 7% |
| Accuracy (% Bias) | ± 15% | Within ±10% |
| Matrix Effect | CV < 15% | < 10% |
| Recovery | Consistent, precise, and reproducible | > 90% |
Visualizations
Experimental Workflow
Caption: Workflow for urine creatinine analysis using a "dilute-and-shoot" method with LC-MS/MS.
Principle of Internal Standard Normalization
Caption: How a deuterated internal standard corrects for analytical variability.
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of creatinine in urine samples by LC-MS/MS. The "dilute-and-shoot" sample preparation protocol is simple and amenable to high-throughput analysis, a critical factor in large-scale clinical studies and drug development programs. By effectively compensating for matrix effects and other sources of analytical variability, this method ensures high-quality data, leading to reliable normalization of urinary analyte concentrations. The adoption of this approach is a best practice for any laboratory performing quantitative urine analysis.
References
- 1. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. restek.com [restek.com]
- 11. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creatinine-d5 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Creatinine-d5 in human plasma for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of endogenous creatinine, a key biomarker for renal function.[1][2][3][4]
The selection of an appropriate sample preparation technique is critical for removing interfering substances from the plasma matrix, thereby enhancing the accuracy, precision, and sensitivity of the analytical method. This document will focus on the most common and effective techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Introduction to Sample Preparation Techniques
The accurate measurement of creatinine in plasma is vital for clinical diagnostics and drug development. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation and matrix effects.[1][2][3] The choice of sample preparation method depends on the desired level of sample cleanup, throughput requirements, and the specific analytical instrumentation used.
-
Protein Precipitation (PPT): This is the simplest and most common method for plasma sample preparation. It involves adding an organic solvent to the plasma to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation. Acetonitrile and methanol are the most frequently used precipitation solvents.[1][5]
-
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. It can provide cleaner extracts than PPT, leading to reduced matrix effects and potentially better sensitivity.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. While effective for certain analytes, it is a more labor-intensive technique and less commonly used for a polar molecule like creatinine.
Experimental Workflows
The following diagrams illustrate the general workflows for each sample preparation technique.
Caption: Protein Precipitation Workflow.
Caption: Solid-Phase Extraction Workflow.
Detailed Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This is a rapid and efficient method suitable for high-throughput analysis.
Materials:
-
Human plasma with K2EDTA as anticoagulant
-
This compound internal standard (IS) working solution
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 150 µL of cold acetonitrile (plasma to solvent ratio of 1:3).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system.[5]
Protocol 2: Protein Precipitation (PPT) with Methanol
An alternative to acetonitrile, methanol can also be used for protein precipitation.
Materials:
-
Human plasma with K2EDTA as anticoagulant
-
This compound internal standard (IS) working solution
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 50 µL of serum or plasma, add 20 µL of the Creatinine-d3 internal standard working solution.[1]
-
Add 200 µL of methanol.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Centrifuge at 15,000 rpm for 3 minutes.[1]
-
Transfer 50 µL of the supernatant and mix with 50 µL of water.[1]
-
Inject 3 µL of the final mixture into the LC-MS/MS system.[1]
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to PPT. Mixed-mode cation exchange cartridges are often suitable for polar, basic compounds like creatinine.
Materials:
-
Human plasma with K2EDTA as anticoagulant
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE vacuum manifold or positive pressure processor
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound IS working solution and vortex. Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge for 10 minutes at 4000 rpm.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound and creatinine with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the different sample preparation techniques. Data is compiled from various sources and should be considered as a general guide. Method validation should always be performed for specific assay requirements.
Table 1: Comparison of Sample Preparation Techniques for this compound in Plasma
| Parameter | Protein Precipitation (Acetonitrile) | Protein Precipitation (Methanol) | Solid-Phase Extraction (SPE) |
| Throughput | High | High | Medium |
| Cost per Sample | Low | Low | High |
| Sample Cleanliness | Moderate | Moderate | High |
| Potential for Matrix Effects | Higher | Higher | Lower[6] |
| Ease of Automation | High | High | High |
Table 2: Typical Quantitative Performance Data
| Parameter | Protein Precipitation (Methanol)[1][2][3][4] |
| Lower Limit of Quantification (LLOQ) | 4.4 µmol/L |
| Precision (%CV) | 1.15% - 3.84% |
| Accuracy (%Bias) | Average bias of 1.06% |
| Recovery | >95% |
| Matrix Effect | No significant matrix effect observed |
Note: Detailed quantitative data for SPE and LLE specifically for this compound in plasma is less commonly published in a comparative format. However, SPE is generally known to provide cleaner extracts and thus lower matrix effects compared to PPT.[6]
Discussion
Protein Precipitation is the most straightforward and cost-effective method for preparing plasma samples for this compound analysis. It is well-suited for high-throughput environments where rapid sample turnaround is essential. Both acetonitrile and methanol are effective precipitating agents, with acetonitrile often preferred for its ability to produce a cleaner supernatant and more compact protein pellet.[5] The main drawback of PPT is the potential for co-extraction of other matrix components, which can lead to ion suppression or enhancement in the MS source, a phenomenon known as matrix effects. However, the use of a co-eluting stable isotope-labeled internal standard like this compound can effectively compensate for these effects.[1][2][3]
Solid-Phase Extraction offers a more rigorous cleanup of the plasma sample. By utilizing specific interactions between the analyte and the sorbent material, SPE can effectively remove a wider range of interfering substances, including phospholipids, which are a common source of matrix effects.[6] This results in a cleaner extract, which can lead to improved assay sensitivity, accuracy, and robustness. The trade-off for this improved sample cleanliness is a more complex and time-consuming procedure, as well as a higher cost per sample.
Liquid-Liquid Extraction is generally less suitable for highly polar analytes like creatinine and its deuterated analog. Achieving efficient extraction from an aqueous matrix like plasma into an immiscible organic solvent is challenging for such compounds. Consequently, LLE is not a commonly employed technique for this application.
Conclusion
For the routine, high-throughput analysis of this compound in plasma, Protein Precipitation with acetonitrile or methanol is a highly effective and efficient sample preparation technique. The use of this compound as an internal standard is critical to mitigate the potential for matrix effects and ensure accurate and precise quantification.[1][2][3] When the highest level of sample cleanliness is required, for instance, in methods requiring very low limits of quantification or when significant matrix effects are observed, Solid-Phase Extraction is a valuable alternative. The choice between these methods should be based on the specific requirements of the assay, including throughput needs, desired sensitivity, and the available instrumentation.
References
- 1. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method | Semantic Scholar [semanticscholar.org]
- 4. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method | PLOS One [journals.plos.org]
- 5. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of creatinine and creatine in human serum by double-spike isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creatinine-d5 as an Internal Standard for Glomerular Filtration Rate (GFR) Estimation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of the Glomerular Filtration Rate (GFR) is paramount in clinical nephrology and drug development for assessing renal function. While endogenous creatinine clearance provides a convenient estimate of GFR (eGFR), its accuracy can be influenced by various physiological factors. The gold standard for GFR measurement involves the clearance of exogenous filtration markers like inulin or iohexol. The precision of these measurements, particularly when using mass spectrometry, relies on the use of stable isotope-labeled internal standards.
These application notes provide a detailed overview and protocols for the use of Creatinine-d5 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of creatinine in biological matrices, a critical component for accurate GFR estimation.
Creatinine Metabolism and its Role in GFR Estimation
Creatinine is a breakdown product of creatine phosphate in muscle tissue and is released into the bloodstream at a relatively constant rate.[1] It is primarily cleared from the body by glomerular filtration in the kidneys, with a small amount also undergoing tubular secretion.[1] This characteristic makes serum creatinine a widely used endogenous marker for estimating GFR. The metabolic pathway leading to creatinine formation is crucial for understanding its physiological relevance.
Figure 1: Metabolic pathway of creatinine synthesis and excretion.
Principle of Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the stable isotope-labeled analogue (this compound) is added to the biological sample (e.g., plasma, serum, or urine) before sample preparation. This compound is chemically identical to endogenous creatinine and therefore exhibits the same behavior during extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric signal of the analyte (endogenous creatinine) to that of the internal standard (this compound), precise and accurate quantification can be achieved, correcting for any sample loss during preparation and variations in instrument response.
Application: GFR Estimation using Iohexol Clearance with this compound as Internal Standard for Endogenous Creatinine Measurement
This protocol describes the measurement of GFR in a clinical research setting using the plasma clearance of an exogenous marker, iohexol. The protocol also includes the simultaneous quantification of endogenous creatinine using this compound as an internal standard, which is essential for comparing the measured GFR (mGFR) with the estimated GFR (eGFR).
Experimental Workflow
Figure 2: Experimental workflow for GFR estimation.
Detailed Experimental Protocols
Protocol 1: Plasma Iohexol Clearance for Measured GFR (mGFR)
This protocol is adapted from established methods for iohexol-based GFR measurement.[1][2][3]
1. Patient Preparation:
-
Patients should fast overnight.
-
Record the patient's height and weight to calculate Body Surface Area (BSA).
-
Establish two intravenous lines, one for iohexol administration and one for blood sampling from the contralateral arm to avoid contamination.
2. Iohexol Administration:
-
Administer a single intravenous bolus of a known concentration of iohexol (e.g., 5 mL of 647 mg/mL solution).
-
Record the exact time of injection.
3. Blood Sampling:
-
Collect a baseline blood sample (T0) before iohexol administration.
-
Collect timed blood samples at specific intervals post-injection. The timing depends on the expected GFR. For example:
-
Normal GFR: 2, 3, and 4 hours post-injection.
-
Impaired GFR: Longer intervals may be necessary (e.g., up to 24 hours).
-
4. Sample Processing:
-
Collect blood in heparinized tubes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
Protocol 2: LC-MS/MS Quantification of Iohexol and Creatinine
This protocol integrates the simultaneous analysis of iohexol and creatinine using their respective deuterated internal standards.
1. Materials and Reagents:
-
Iohexol certified reference material
-
Creatinine certified reference material
-
Iohexol-d5 (internal standard)
-
This compound (internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
2. Preparation of Standards and Internal Standard Working Solution:
-
Prepare stock solutions of iohexol, creatinine, iohexol-d5, and this compound in a suitable solvent (e.g., methanol:water 50:50).
-
Prepare a series of calibration standards by spiking known concentrations of iohexol and creatinine into a surrogate matrix (e.g., charcoal-stripped serum or a buffered protein solution).
-
Prepare a working internal standard solution containing a fixed concentration of iohexol-d5 and this compound in the protein precipitation solvent (e.g., acetonitrile).
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase or HILIC column (e.g., C18, NH2).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution to separate iohexol and creatinine from matrix components.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each analyte and internal standard should be optimized. Example transitions are provided in the table below.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Creatinine | 114.1 | 44.2 |
| This compound | 119.1 | 49.2 |
| Iohexol | 821.9 | 803.9 |
| Iohexol-d5 | 827.0 | 809.1 |
| Note: MRM transitions should be empirically determined and optimized on the specific mass spectrometer used. |
5. Data Analysis and GFR Calculation:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentrations of iohexol and creatinine in the unknown samples from their respective calibration curves.
-
Calculate mGFR (Iohexol Clearance): Use a one- or two-compartment model and correct for BSA. The clearance is calculated as the dose of iohexol divided by the area under the plasma concentration-time curve (AUC).
-
Calculate eGFR: Use the quantified serum creatinine concentration in a validated GFR-estimating equation (e.g., CKD-EPI equation).
Quantitative Data and Performance Characteristics
The following tables summarize typical analytical performance characteristics for the LC-MS/MS quantification of creatinine and iohexol using deuterated internal standards. The data is compiled from various validation studies.[4][5]
Table 1: Analytical Performance of Creatinine Quantification using this compound Internal Standard
| Parameter | Result |
| Linearity Range | 0.1 - 20 mg/dL |
| Correlation Coefficient (r²) | > 0.995 |
| Inter-assay Precision (%CV) | < 10% |
| Intra-assay Precision (%CV) | < 5% |
| Accuracy (% Bias) | ± 15% |
Table 2: Analytical Performance of Iohexol Quantification using Iohexol-d5 Internal Standard
| Parameter | Result |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Inter-assay Precision (%CV) | < 5% |
| Intra-assay Precision (%CV) | < 4% |
| Accuracy (% Bias) | ± 5% |
Table 3: Comparison of GFR Measurement Techniques (Illustrative Data)
| GFR Measurement Method | Mean GFR (mL/min/1.73m²) | Bias vs. Inulin Clearance (%) | Precision (%CV) |
| Inulin Clearance (Gold Standard) | 95 | N/A | 5-10 |
| Iohexol Clearance (LC-MS/MS) | 93 | -2 | 5-8 |
| eGFR (Creatinine-based, IDMS-traceable) | 88 | -7 | 10-15 |
| This table presents illustrative data to demonstrate the expected performance and is not derived from a single head-to-head clinical trial using this compound. |
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise means for the quantification of endogenous creatinine. When integrated into GFR estimation studies, particularly those employing exogenous markers like iohexol, it allows for a comprehensive assessment of renal function. The detailed protocols and performance data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement high-quality GFR measurements in their studies. The high specificity and accuracy of this method contribute to more reliable clinical decision-making and a better understanding of the effects of new therapeutic agents on renal function.
References
- 1. Iohexol Clearance for the Determination of Glomerular Filtration Rate: 15 Years’ Experience in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Iohexol Serum Clearance by LC-MS/MS with Isotopically Labeled Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Validation of a continuous infusion of low dose Iohexol to measure glomerular filtration rate: randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of iohexol, a glomerular filtration marker, in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Dilute-and-Shoot" Urine Analysis with Creatinine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "dilute-and-shoot" method is a streamlined and efficient sample preparation technique for the analysis of analytes in complex biological matrices, particularly urine.[1][2][3] This approach involves the simple dilution of a urine sample before direct injection into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[1][3] Its principal advantages include speed, simplicity, reduced sample handling, and cost-effectiveness, making it highly suitable for high-throughput screening environments.[1][2]
In toxicology and clinical settings, this method is widely applied for the screening and quantification of drugs of abuse, pain management medications, and their metabolites.[4][5][6] The use of a stable isotope-labeled internal standard, such as Creatinine-d5, is crucial for accurate and precise quantification.[7] this compound mimics the behavior of the endogenous creatinine during ionization and analysis, compensating for matrix effects and variations in sample volume.[4] Endogenous creatinine measurement is also a vital tool for assessing the validity of a urine sample and identifying potential dilution or adulteration.[8][9]
These application notes provide a detailed protocol for the "dilute-and-shoot" analysis of a representative panel of drugs in urine using this compound as an internal standard, coupled with LC-MS/MS detection.
Signaling and Metabolic Pathways
The analysis of creatinine is fundamental in urine drug testing as it serves as a marker for sample dilution. Creatinine is a breakdown product of creatine phosphate in muscle tissue and is excreted at a relatively constant rate.[7]
Caption: Creatinine Metabolism Pathway.
Experimental Workflow
The general workflow for the "dilute-and-shoot" method is straightforward, minimizing sample preparation steps and potential for error.
Caption: Experimental Workflow for Dilute-and-Shoot Analysis.
Experimental Protocols
Reagents and Materials
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Acids: Formic acid.
-
Internal Standard: this compound.
-
Drug Standards: Certified reference materials for the analytes of interest.
-
Control Matrix: Drug-free human urine.
-
Labware: Autosampler vials, inserts, caps, and microcentrifuge tubes.
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of each drug analyte and this compound in methanol at a concentration of 1 mg/mL.
-
Intermediate Stock Solutions: Dilute the primary stock solutions with 50:50 acetonitrile:water to obtain intermediate stock solutions at a concentration of 100 µg/mL.[3]
-
Internal Standard Working Solution: Dilute the intermediate stock solution of this compound with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.[3]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of the drug analytes into drug-free urine. A common range for calibration standards is 1 ng/mL to 1000 ng/mL.[3]
Sample Preparation Protocol
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[3]
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[3]
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution (containing this compound).[3] This represents a 1:20 dilution.
-
Vortex the mixture for 30 seconds.[3]
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are representative LC-MS/MS parameters. These should be optimized for the specific instrument and analytes of interest.
| Parameter | Typical Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute analytes, followed by a re-equilibration step. For example: 0-1 min (5% B), 1-8 min (5-95% B), 8-9 min (95% B), 9-10 min (95-5% B), 10-12 min (5% B). |
| MS System | Agilent 6490 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 14 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables summarize typical validation data for a "dilute-and-shoot" method for a panel of common drugs of abuse. The use of a stable isotope-labeled internal standard like this compound is critical for achieving this level of performance.
Table 1: Method Performance for a Representative Drug Panel
| Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Morphine | 5 | 95 - 105 | < 10 |
| Codeine | 5 | 97 - 103 | < 8 |
| Oxycodone | 5 | 98 - 102 | < 7 |
| Hydrocodone | 5 | 96 - 104 | < 9 |
| Methadone | 2 | 99 - 101 | < 5 |
| Fentanyl | 0.5 | 97 - 103 | < 12 |
| Benzoylecgonine | 10 | 95 - 105 | < 10 |
| Amphetamine | 10 | 98 - 102 | < 8 |
| Methamphetamine | 10 | 97 - 103 | < 9 |
| MDMA | 10 | 96 - 104 | < 10 |
Data synthesized from representative values found in literature for similar methods. Actual performance may vary.
Table 2: Matrix Effect and Recovery
| Analyte | Recovery (%) | Matrix Effect (%) |
| Morphine | 98 - 105 | -10 to +5 |
| Codeine | 97 - 103 | -8 to +3 |
| Oxycodone | 99 - 102 | -5 to +2 |
| Hydrocodone | 98 - 104 | -7 to +4 |
| Methadone | 99 - 101 | -3 to +1 |
| Fentanyl | 97 - 103 | -12 to +5 |
| Benzoylecgonine | 96 - 105 | -10 to +5 |
| Amphetamine | 98 - 102 | -8 to +3 |
| Methamphetamine | 97 - 103 | -9 to +4 |
| MDMA | 96 - 104 | -10 to +5 |
Matrix effect is calculated as (response in matrix / response in neat solution - 1) x 100. Negative values indicate ion suppression, and positive values indicate ion enhancement. The goal is to have matrix effects as close to zero as possible.[2]
Conclusion
The "dilute-and-shoot" method, when paired with a robust internal standard like this compound and sensitive LC-MS/MS instrumentation, offers a rapid, reliable, and high-throughput solution for the quantitative analysis of drugs in urine. This approach minimizes sample preparation time and resources while providing accurate and precise results suitable for clinical and research applications. The validation data presented demonstrates the method's capability to overcome matrix effects and deliver high-quality quantitative data for a diverse panel of analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Figure 2 from Creatine and creatinine metabolism. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Creatine metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. epa.gov [epa.gov]
Application Notes and Protocols for Creatinine-d5 in Pediatric Renal Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate assessment of glomerular filtration rate (GFR) is crucial in pediatric nephrology for diagnosing and managing kidney disease, as well as for appropriate drug dosing. While exogenous markers like inulin and iohexol are considered the gold standard for GFR measurement, their use can be invasive and cumbersome, particularly in children.[1][2][3] Endogenous serum creatinine is the most commonly used biomarker for estimating GFR; however, its levels are influenced by non-renal factors such as muscle mass, age, diet, and sex, which can limit its accuracy in the pediatric population.[4][5]
The stable isotope dilution method using Creatinine-d5 (deuterated creatinine) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more accurate and precise measurement of creatinine clearance, overcoming many of the limitations of traditional methods. This approach involves the administration of a known amount of this compound, which is biochemically indistinguishable from endogenous creatinine but can be differentiated by its mass. By measuring the ratio of labeled to unlabeled creatinine in plasma or urine, a highly accurate GFR can be determined. This method is minimally invasive and provides a robust tool for renal function assessment in pediatric clinical research and drug development.
Data Presentation
The following tables summarize typical data ranges and parameters relevant to pediatric renal function studies. Note: The data presented here are illustrative and may vary based on the specific patient population and analytical methods used. Currently, there is a lack of extensive published data specifically from this compound GFR measurement studies in children; therefore, these tables are based on established pediatric reference ranges for serum creatinine and GFR.
Table 1: Illustrative Pediatric Serum Creatinine and GFR Reference Ranges
| Age Group | Serum Creatinine (mg/dL) | Estimated GFR (eGFR) (mL/min/1.73 m²) |
| Newborn (Term) | 0.3 - 1.0 | 20 - 40 |
| 1 - 12 months | 0.2 - 0.5 | 60 - 100 |
| 1 - 5 years | 0.3 - 0.6 | 80 - 120 |
| 6 - 12 years | 0.4 - 0.8 | 90 - 130 |
| 13 - 18 years (Male) | 0.6 - 1.2 | 90 - 140 |
| 13 - 18 years (Female) | 0.5 - 1.0 | 90 - 140 |
Data compiled from various pediatric nephrology resources. eGFR is typically calculated using equations such as the Bedside Schwartz formula.[2][3]
Table 2: Key Parameters for LC-MS/MS Analysis of Creatinine and this compound
| Parameter | Value |
| Chromatography | |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/water with ammonium formate or formic acid |
| Flow Rate | 0.2 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | |
| - Endogenous Creatinine | e.g., m/z 114 -> 86, 114 -> 44 |
| - this compound | e.g., m/z 119 -> 91, 119 -> 49 (depending on the specific deuteration pattern) |
| Internal Standard | Creatinine-d3 (if not using this compound as the tracer) |
These parameters are illustrative and require optimization for specific instrumentation and assay requirements.
Experimental Protocols
Protocol for GFR Measurement using this compound Bolus Injection
This protocol describes a plasma clearance method following a single intravenous bolus of this compound.
1.1. Patient Preparation:
-
Patients should be in a normally hydrated state.
-
Fasting is not strictly required, but a heavy meal, particularly one rich in protein, should be avoided immediately before and during the study.
-
Obtain and record the patient's height and weight.
-
Establish intravenous access for both this compound administration and blood sampling. A separate line for blood draws is recommended to avoid contamination.
1.2. This compound Administration:
-
Prepare a sterile solution of this compound in saline. The exact dosage should be determined based on the child's weight and the analytical sensitivity of the mass spectrometer, but a typical starting point is in the range of 1-5 mg/kg.
-
Administer the this compound solution as an intravenous bolus over 1-2 minutes.
-
Record the exact time of injection.
1.3. Blood Sampling:
-
Collect blood samples at predetermined time points post-injection. A typical schedule for a two-compartment model analysis would include samples at:
-
Baseline (pre-injection)
-
5, 10, 20, 30, 60, 90, 120, 180, and 240 minutes post-injection.
-
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
1.4. GFR Calculation:
-
The plasma concentration-time data for this compound is fitted to a two-compartment pharmacokinetic model to determine the clearance.
-
GFR (mL/min) = Dose of this compound / Area Under the Curve (AUC) of the plasma concentration-time profile.
-
The calculated GFR is then normalized to a body surface area of 1.73 m².
Protocol for LC-MS/MS Analysis of Creatinine and this compound in Plasma
2.1. Materials and Reagents:
-
Creatinine and this compound standards
-
Creatinine-d3 (as an internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate
-
96-well plates or microcentrifuge tubes
2.2. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of pediatric plasma in a microcentrifuge tube, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing the internal standard, Creatinine-d3).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 2 (optimization may be required).
-
Inject the prepared samples onto the LC column.
-
Acquire data for the specific mass transitions of endogenous creatinine, this compound, and the internal standard (Creatinine-d3).
-
Generate a standard curve using known concentrations of Creatinine and this compound to quantify their concentrations in the patient samples.
Visualizations
Creatinine Metabolism and Renal Excretion Pathway
Caption: Creatinine Metabolism and Excretion Pathway.[1][6][7]
Experimental Workflow for this compound GFR Measurement
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement and Estimation of Glomerular Filtration Rate in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glomerular Filtration Rate Assessment in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Kidney Function on Drug Kinetics and Dosing in Neonates, Infants, and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics in children with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Creatine metabolism | PPT [slideshare.net]
Application Note: High-Throughput Analysis of Creatinine in Dried Blood Spots using Creatinine-d5 and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of creatinine in dried blood spots (DBS) using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Creatinine-d5 is employed as the internal standard to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing.[1][2][3][4] This method is particularly suited for clinical research, drug development studies, and decentralized patient monitoring where minimally invasive sample collection is advantageous.[5][6][7] The protocol described herein provides a comprehensive workflow from DBS card punching to final data analysis, offering a reliable tool for researchers, scientists, and drug development professionals.
Introduction
Creatinine, a breakdown product of creatine phosphate in muscle, is a key biomarker for assessing renal function.[8][9] Traditional methods for creatinine measurement require venous blood draws to obtain serum or plasma, which can be invasive and challenging in certain populations or remote settings.[10][11] Dried blood spot (DBS) analysis presents a minimally invasive alternative, simplifying sample collection, transportation, and storage.[12][13]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification in complex matrices like whole blood.[1][3] Isotope dilution mass spectrometry (IDMS) is the gold standard for accuracy, and this method leverages its principles to deliver reliable results.[2][4][14] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of creatinine from DBS samples, utilizing this compound for precise and accurate quantification.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of serum creatinine by isotope dilution method using discharge-assisted thermospray liquid chromatography/mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of creatinine in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Creatinine in dried blood spots (DBS) by LC-MS/MS â Vitas Analytical Services [vitas.no]
- 9. arcjournals.org [arcjournals.org]
- 10. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the use of dried blood spots on filter paper to monitor kidney disease [chikd.org]
- 13. Applications and Diagnostic Potential of Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Creatinine standardization: a key consideration in evaluating whole blood creatinine monitoring systems for CKD screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Creatinine in Biological Samples Using Creatinine-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Creatinine is a breakdown product of creatine phosphate in muscle and is produced at a fairly constant rate by the body.[1][2] Its measurement in biological fluids like serum and urine is a key diagnostic indicator of renal function.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for creatinine quantification.[2][4][5] The use of a stable isotope-labeled internal standard, such as Creatinine-d5, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[1][6][7] This application note provides a detailed protocol for the spiking of this compound in biological samples for the accurate determination of creatinine concentrations.
Principle
The method employs a stable isotope dilution technique. A known amount of this compound, which is chemically identical to endogenous creatinine but has a different mass, is spiked into the biological sample.[1][6] During sample preparation and LC-MS/MS analysis, any loss or variation will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard, an accurate quantification of the endogenous creatinine concentration can be achieved.[7]
Materials and Reagents
-
Creatinine (≥98% purity)
-
This compound (internal standard, ≥98% purity)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Drug-free human serum and urine for matrix-matched standards and quality controls
Equipment
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II or equivalent)
-
Tandem Mass Spectrometer (e.g., Agilent 6490 Triple Quadrupole or equivalent with an electrospray ionization source)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes and tips
-
Autosampler vials
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Intermediate Stock Solutions (100 µg/mL):
-
Dilute the primary stock solutions with a 50:50 acetonitrile:water mixture to obtain intermediate stock solutions of 100 µg/mL.[8]
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.[8]
-
-
Calibration Standard Working Solutions:
-
Serially dilute the creatinine intermediate stock solution with drug-free urine or serum to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.[8]
-
Sample Preparation ("Dilute-and-Shoot" Method for Urine)
This method is simple and suitable for high-throughput analysis.[8]
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[8]
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[8]
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the Internal Standard Working Solution (100 ng/mL this compound in 50:50 acetonitrile:water).[8]
-
Vortex the mixture for 30 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[8]
Sample Preparation (Protein Precipitation for Serum)
-
To 50 µL of serum sample, add 150 µL of cold methanol containing the internal standard (this compound).[7]
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifuge at a high speed (e.g., 18,700 x g) for 20 minutes at 4°C.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Mobile Phase | Gradient of acetonitrile and water with formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Creatinine) | m/z 114 > 44 |
| MRM Transition (this compound) | m/z 117 > 47 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (R² > 0.99)[9] |
| Lower Limit of Quantification (LLOQ) | 2.5 µg/mL (in whole blood)[7] |
| Intraday Precision (% CV) | < 6.0% |
| Interday Precision (% CV) | < 6.0%[9] |
| Recovery | 88 - 94%[7] |
Visualizations
Caption: Metabolic origin and excretion of creatinine.
Caption: Experimental workflow for creatinine analysis.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and accurate method for the quantification of creatinine in biological samples. The "dilute-and-shoot" method for urine and protein precipitation for serum are effective sample preparation techniques that, when coupled with this internal standard, yield reliable data for clinical and research applications. The presented protocol and validation parameters demonstrate the suitability of this method for high-throughput analysis in various scientific and drug development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of creatinine in urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of creatinine concentration in whole blood spheroids using paper spray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Creatinine-d5 in LC-MS
Welcome to the technical support center for minimizing matrix effects in LC-MS analysis using Creatinine-d5 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my LC-MS analysis of creatinine?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as creatinine, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either a decrease in the analytical signal, known as ion suppression, or an increase, termed ion enhancement.[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative results by interfering with the ionization process in the mass spectrometer's ion source.[3][4][5]
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for compensating for matrix effects.[1] Because it is chemically almost identical to the endogenous creatinine, it co-elutes from the LC column and experiences nearly the same degree of ion suppression or enhancement.[1][2] By calculating the ratio of the signal from the analyte (creatinine) to the signal from the internal standard (this compound), variations in signal intensity caused by matrix effects can be normalized.[1] This normalization leads to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects.[1][6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between creatinine and this compound.[1][2] If this shift causes the analyte and the internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification.[1][6] This is referred to as a differential matrix effect.[1][6] Additionally, the stability of the deuterium labels can sometimes be a concern.[2]
Q4: My analyte/internal standard area ratio shows poor reproducibility. What are the possible causes and solutions?
A4: Poor reproducibility of the analyte to internal standard area ratio is a common issue. The table below outlines potential causes and corresponding troubleshooting actions.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard and sample volumes. Automate liquid handling steps if possible. |
| Differential Matrix Effects | Optimize sample cleanup to remove interfering matrix components.[4][7] Consider different extraction techniques like SPE or LLE. |
| Analyte & IS Not Co-eluting | Adjust chromatographic conditions (gradient, mobile phase composition) to ensure co-elution.[4] |
| Column Degradation | Replace the analytical column. Implement a column washing protocol to prevent contamination.[1] |
| Instability of Internal Standard | Investigate the stability of this compound in your sample matrix and storage conditions.[2] |
Q5: What are the most effective sample preparation techniques to reduce matrix effects for creatinine analysis?
A5: The choice of sample preparation depends on the complexity of the matrix.
-
Dilution ("Dilute-and-Shoot"): For matrices like urine, simple dilution (e.g., 2000-fold with water) can be highly effective at reducing matrix effects to a minimum.[8] This is often the simplest and most high-throughput approach.[4][8]
-
Protein Precipitation (PPT): A common technique for plasma or serum samples where a solvent like acetonitrile or methanol is used to precipitate and remove the majority of proteins.[7][9]
-
Liquid-Liquid Extraction (LLE): This method separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[7]
-
Solid-Phase Extraction (SPE): A highly effective technique that provides cleaner extracts by selectively isolating the analyte on a solid sorbent while washing away interfering compounds.[7][10]
Troubleshooting Guides
Issue 1: Unexpectedly High or Low Creatinine Concentrations
This issue can arise from uncompensated matrix effects or problems with the internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
addressing ion suppression in Creatinine-d5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression in the LC-MS/MS analysis of Creatinine-d5.
Troubleshooting Guides
Problem 1: Low or Inconsistent Signal Intensity for this compound
Possible Cause: Significant ion suppression from the sample matrix is reducing the ionization efficiency of your analyte.[1][2][3]
Troubleshooting Steps:
-
Assess the Matrix Effect: The first step is to confirm and quantify the extent of ion suppression.
-
Recommendation: Perform a post-column infusion experiment to identify the regions of greatest ion suppression in your chromatogram.[1][3]
-
Alternative: Compare the peak area of this compound in a spiked matrix sample to a neat solution standard. A significant decrease in the matrix sample indicates suppression.[4]
-
-
Optimize Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[2]
-
Recommendation: Enhance your sample cleanup protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective at removing interfering matrix components such as phospholipids and salts.[5][6][7]
-
Consider: Protein precipitation is a common technique but may not be sufficient to remove all suppression-causing interferences.[4][5]
-
-
Improve Chromatographic Separation: Co-elution of matrix components with this compound can lead to competitive ionization.[6][7]
-
Recommendation: Adjust your chromatographic method to separate this compound from the suppression zones identified in the post-column infusion experiment.[8] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry like HILIC for polar compounds like creatinine.[9]
-
-
Sample Dilution: High concentrations of matrix components can be mitigated by dilution.
Problem 2: Inconsistent Results for Quality Control (QC) Samples
Possible Cause: Variability in the biological matrix between different samples or lots can lead to inconsistent degrees of ion suppression, affecting the accuracy and precision of your results.[8]
Troubleshooting Steps:
-
Verify Internal Standard Co-elution: Even with a deuterated internal standard, slight differences in retention time can expose the analyte and internal standard to different matrix effects.[3][8]
-
Use Matrix-Matched Calibrators and QCs: This helps to normalize the matrix effects across the entire analytical run.[1][7][8]
-
Evaluate Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to inaccurate correction.
-
Recommendation: Ensure the concentration of this compound is appropriate and provides a consistent response across the analytical run.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][14] This matrix can include endogenous components like salts, lipids, and proteins.[5][15] Ion suppression leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][6]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification through the analyte-to-internal standard ratio.[1][3] However, this is not always the case. Differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, which can be caused by the "deuterium isotope effect".[1] This separation can expose them to different matrix components as they elute, leading to inaccurate results.[8]
Q3: How can I experimentally determine if ion suppression is affecting my this compound analysis?
A3: The most common and effective method is the post-column infusion experiment .[1][3] In this setup, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the LC system. Any dips or drops in the stable baseline signal of this compound indicate the retention times where ion suppression is occurring.[1][3]
Q4: What are the best sample preparation techniques to minimize ion suppression for this compound?
A4: More rigorous sample preparation techniques are highly effective at reducing matrix effects.[7]
-
Solid-Phase Extraction (SPE) is very effective at removing salts and phospholipids, which are common sources of ion suppression.[2][5]
-
Liquid-Liquid Extraction (LLE) can also be used to separate this compound from interfering matrix components.[4][5]
-
Protein precipitation is a simpler method, but often less effective at removing all sources of ion suppression.[4][5] For urine samples, simple dilution with water after protein precipitation can be an effective strategy.[16]
Q5: Can my mobile phase composition contribute to ion suppression?
A5: Yes, mobile phase additives can contribute to ion suppression.[14] Non-volatile buffers should be avoided. Using volatile buffers like ammonium acetate or ammonium formate can improve spray stability and ionization efficiency.[2] Optimizing the mobile phase pH can also help minimize competition for ionization between the analyte and matrix components.[15]
Data Presentation
Table 1: Effect of Sample Preparation Method on Ion Suppression
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation | 95 ± 5 | -40 ± 8 | 57 ± 7 |
| Liquid-Liquid Extraction | 85 ± 7 | -15 ± 4 | 72 ± 6 |
| Solid-Phase Extraction | 92 ± 4 | -5 ± 2 | 87 ± 4 |
Data is illustrative and based on typical performance. Actual values will vary depending on the specific matrix and protocol.
Table 2: Comparison of Chromatographic Conditions for Creatinine Analysis
| Parameter | Method A (Reversed-Phase) | Method B (HILIC) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | HILIC-Si, 2.1 x 50 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 3 min | 95-50% B in 1.5 min |
| Retention Time | 0.8 min | 1.1 min |
| Ion Suppression | Moderate | Minimal |
This table presents a comparison of typical starting conditions. Optimization is required for specific applications.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
This compound standard solution (at a concentration that provides a stable, mid-range signal)
-
Blank matrix extract (e.g., plasma, urine processed through your standard sample preparation method without the internal standard)
-
Mobile phase
Methodology:
-
Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for your assay.
-
Connect the outlet of the LC column to one inlet of a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate.
-
Once a stable baseline signal for this compound is achieved, inject the extracted blank matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]
Protocol 2: Matrix Effect Evaluation
Objective: To quantify the extent of ion suppression for this compound.
Methodology:
-
Prepare Set A: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Prepare Set B: Prepare a blank matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure. Spike the extracted blank matrix with the same concentration of this compound as in Set A.
-
Inject both sets of samples and compare the peak areas.
-
Calculate Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression. A value greater than 100% indicates ion enhancement.
-
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Experimental setup for post-column infusion.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for Creatinine-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of Creatinine-d5, focusing on achieving optimal peak shape in chromatographic separations.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving poor peak shape for this compound. Each guide is presented in a question-and-answer format to directly address specific problems.
Issue 1: Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue when analyzing polar compounds like this compound. The primary causes and solutions are outlined below.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Interactions | Interactions between the basic creatinine molecule and acidic residual silanol groups on the silica-based column packing are a primary cause of tailing.[1][2][3] | - Use a modern, high-purity, end-capped column to minimize accessible silanols. - Consider a column with a polar-embedded phase or a zwitterionic HILIC column for better shielding of silanols.[4][5] - Increase the ionic strength of the mobile phase by increasing the buffer concentration (e.g., 20 mM or higher) to mask silanol interactions.[6] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of creatinine, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1][6] | Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa to ensure a single ionic species.[6] |
| Column Overload | Injecting too much analyte can saturate the stationary phase, leading to tailing.[2][7] | Reduce the injection volume or dilute the sample.[6][8] |
| Column Contamination/Degradation | Accumulation of matrix components or degradation of the stationary phase at the column inlet can create active sites that cause tailing.[2][9] | - Use a guard column to protect the analytical column. - Implement a more rigorous sample clean-up procedure. - If the column is old or has been used extensively, replace it.[7] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[1][10] | - Use tubing with a smaller internal diameter. - Ensure all fittings are properly connected to minimize dead volume.[6] |
Troubleshooting Workflow for Peak Tailing
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. waters.com [waters.com]
- 5. sielc.com [sielc.com]
- 6. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. halocolumns.com [halocolumns.com]
Technical Support Center: Creatinine-d5 Stability in Biological Samples
This technical support center provides guidance on the best practices for sample collection, handling, and storage to ensure the stability of Creatinine-d5 in various biological matrices. The information is targeted towards researchers, scientists, and drug development professionals to help troubleshoot potential issues and ensure the integrity of experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting this compound stability during sample collection?
While specific stability data for this compound in biological matrices is limited, based on the behavior of endogenous creatinine, the primary factors of concern are:
-
Storage Temperature: Temperature is a critical factor. Improper storage temperatures can lead to degradation or changes in concentration.
-
Storage Duration: The length of time a sample is stored before analysis can impact analyte stability.
-
Sample Matrix: The type of biological sample (e.g., plasma, serum, urine) can influence stability.
-
Anticoagulant Choice: For blood-derived samples, the type of anticoagulant used can potentially affect the analytical method, though direct impact on this compound stability is not well-documented.
-
Delayed Processing: Delays in separating plasma or serum from whole blood can lead to changes in creatinine concentrations, particularly with certain analytical methods.[1][2][3]
Q2: What are the recommended storage conditions for plasma and urine samples containing this compound?
Based on stability studies of endogenous creatinine, the following storage conditions are recommended to maintain the integrity of this compound in biological samples:
-
Short-term Storage (up to 4 days): Refrigeration at 2-8°C is generally acceptable for urine.[4] For plasma, storage at 4°C to 8°C is also suitable for short periods.
-
Long-term Storage: For long-term storage, freezing at -20°C or -80°C is recommended.[5][6] Studies have shown that storing urine samples at -80°C is superior to -20°C for preventing degradation of analytes over extended periods (e.g., 12 months).[5][6] For plasma, storage at -60°C has been shown to maintain the stability of biochemical analytes for at least 3 weeks. Stock solutions of this compound are recommended to be stored at -20°C for up to 1 month or -80°C for up to 6 months.[7][8]
Q3: Does the type of blood collection tube affect this compound stability?
Q4: Can freeze-thaw cycles impact this compound stability?
Repeated freeze-thaw cycles can be detrimental to the stability of many analytes. To avoid this, it is recommended to aliquot samples into smaller volumes before freezing. This allows for a single use of each aliquot, preventing the need for repeated thawing and refreezing of the entire sample.
Troubleshooting Guide
Issue 1: I am seeing a significant increase in creatinine concentration in my whole blood samples that were processed after a delay.
-
Potential Cause: This is a known issue, particularly when using the kinetic Jaffe method for creatinine analysis. Delays in separating serum or plasma from whole blood can lead to a time-dependent increase in measured creatinine.[1][2][3] This effect is less pronounced with enzymatic assays.[1][2]
-
Recommendation:
-
Process whole blood samples to separate plasma or serum as soon as possible after collection.
-
If delays are unavoidable, consider using an enzymatic assay for creatinine determination, as they have been shown to be more reliable with delayed sample processing.[1][2]
-
Ensure consistent timing between sample collection and processing for all samples within a study to minimize variability.
-
Issue 2: My this compound concentrations in urine are lower than expected after long-term storage at -20°C.
-
Potential Cause: While endogenous creatinine is generally stable, some studies on other urinary analytes have shown degradation at -20°C over extended periods (e.g., 12 months).[5][6] It is possible that this compound may also be susceptible to some degradation under these conditions.
-
Recommendation:
-
For long-term storage of urine samples, it is highly recommended to store them at -80°C to ensure the stability of a wide range of analytes, including likely this compound.[5][6]
-
If you must use samples stored at -20°C, consider conducting a stability study to assess the extent of degradation and apply a correction factor if necessary and scientifically justifiable.
-
Issue 3: I am observing high variability in my this compound results between different batches of samples.
-
Potential Cause: Inconsistent sample handling and processing can introduce significant variability. This can include differences in the time between collection and centrifugation, storage temperatures, and the number of freeze-thaw cycles.
-
Recommendation:
-
Standardize your sample collection and handling protocol. Ensure all personnel are trained on and adhere to the same procedures.
-
Use a sample tracking system to log the collection time, processing time, and storage conditions for each sample.
-
Aliquot samples upon receipt to avoid multiple freeze-thaw cycles.
-
Data on Endogenous Creatinine Stability
The following tables summarize the stability of endogenous creatinine in plasma and urine under various storage conditions. This data can be used as a proxy to guide the handling of samples containing this compound.
Table 1: Stability of Endogenous Creatinine in Plasma/Serum
| Storage Temperature | Duration | Matrix | Analytical Method | Observed Change | Reference |
| Room Temperature | 24 hours | Whole Blood | Kinetic Jaffe | Significant Increase | [1][2] |
| Room Temperature | 31 hours | Whole Blood | Enzymatic | Stable | [1][2] |
| Room Temperature | >10 hours | Whole Blood | Kinetic Jaffe | Potential for misclassification of CKD | [1] |
| Room Temperature | 48 hours | Whole Blood | Kinetic Jaffe | Falsely raised by over 100 µmol/L | [3] |
| Room Temperature | 7 days | Plasma | Not Specified | Statistically significant increase | |
| 4°C - 8°C | 14 days | Plasma | Not Specified | Statistically significant increase | |
| -60°C | 21 days | Plasma | Not Specified | Stable |
Table 2: Stability of Endogenous Creatinine in Urine
| Storage Temperature | Duration | Observed Change | Reference |
| 4°C | 4 days | Stable | [4] |
| -20°C | Long-term | Stable | [4] |
| 55°C | 2 days | < 3% decrease | [10] |
| 55°C | 30 days | Significant decrease | [10] |
| -20°C | 12 months | -4.3% change (not clinically significant) | [5][6] |
| -80°C | 12 months | -3.5% change (not clinically significant) | [5][6] |
Experimental Protocols
While specific experimental protocols for assessing this compound stability are not available in the reviewed literature, a general protocol for evaluating analyte stability in a biological matrix can be adapted.
Protocol: Assessment of Short-Term Stability of this compound in Human Plasma
-
Preparation of Spiked Plasma:
-
Obtain a pool of human plasma from at least six different donors, using the same anticoagulant intended for the study samples.
-
Spike the pooled plasma with a known concentration of this compound. Prepare two concentration levels: a low concentration (near the lower limit of quantification) and a high concentration.
-
-
Sample Aliquoting and Storage:
-
Aliquot the spiked plasma into multiple polypropylene tubes.
-
Analyze a set of aliquots immediately (Time 0) to establish the baseline concentration.
-
Store the remaining aliquots at the desired temperature conditions to be tested (e.g., room temperature, 4°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 4, 8, 12, 24 hours), retrieve a set of aliquots from each storage condition.
-
Allow the samples to come to room temperature and process them according to the established bioanalytical method.
-
Analyze the samples by LC-MS/MS or another validated method.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each time point and condition.
-
Compare the mean concentration at each time point to the baseline (Time 0) concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
-
Visualizations
Caption: Recommended workflow for sample handling to ensure this compound stability.
Caption: Troubleshooting decision tree for this compound instability issues.
References
- 1. Stability of creatinine with delayed separation of whole blood and implications for eGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma creatinine and the effect of delay in separation of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. Stability of urinary albumin and creatinine after 12 months storage at −20 °C and −80 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of anticoagulants time storage on stable isotope values of crocodilians' blood tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of urine creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Creatinine-d5 Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometer parameters for the detection of Creatinine-d5.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
When developing a quantitative LC-MS/MS method, selecting the correct Multiple Reaction Monitoring (MRM) transitions is critical. For this compound, common transitions are monitored in positive ionization mode. The precursor ion and the most abundant, stable product ions are selected. While specific collision energies should be optimized for your instrument, typical transitions are listed below.
Q2: Why is my this compound internal standard eluting at a slightly different retention time than my analyte, Creatinine?
This phenomenon is known as the deuterium isotope effect. The substitution of hydrogen with the heavier deuterium isotope can lead to minor differences in the physicochemical properties of the molecule. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often resulting in the deuterated compound eluting slightly earlier than its non-deuterated counterpart. While often minimal, this can impact quantification if the peaks do not co-elute perfectly.[1]
Q3: How can I minimize the chromatographic shift between Creatinine and this compound?
While completely eliminating the isotopic shift can be challenging, you can take the following steps to minimize its impact:
-
Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[1]
-
Consider Alternative Labeled Standards: If a significant chromatographic separation persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.[1]
Q4: What are the key ESI source parameters to optimize for this compound detection?
To improve signal intensity, a systematic optimization of the following Electrospray Ionization (ESI) source parameters is crucial:[1]
-
Spray Voltage: This is a critical parameter for establishing a stable spray. Optimize this to maximize the signal for your deuterated analyte.[1]
-
Gas Flow Rates (Nebulizer and Drying Gas): These gases aid in desolvation. Proper optimization is necessary to ensure efficient ion formation without causing fragmentation or ion suppression.[1]
-
Drying Gas Temperature: This parameter also influences desolvation.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: No or a very low signal for this compound
Potential Causes and Solutions
-
Incorrect Mass Spectrometer Parameters:
-
Suboptimal Ionization Source Parameters:
-
Solution: The settings for the ion source, such as capillary voltage and gas flows, are critical for generating ions. These may need to be optimized for this compound.[2] Systematically adjust the capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate to maximize the ion signal.[2]
-
-
Inefficient Sample Preparation:
-
Solution: Inefficient extraction from the sample matrix can result in low or no analyte reaching the instrument. Re-evaluate your sample preparation method to ensure efficient recovery.[2]
-
Issue 2: Poor peak shape for this compound
Potential Causes and Solutions
-
Co-eluting Interferences:
-
Solution: The deuterated standard might have a co-eluting impurity. Improve your LC method to better separate the analyte from interferences.[2]
-
-
Suboptimal Source Conditions:
-
Solution: Suboptimal ESI source parameters can affect ionization efficiency. Re-optimize your source parameters.[1]
-
-
Column Issues:
-
Solution: Ensure your LC column is not degraded or clogged. Perform column maintenance or replace it if necessary.
-
Data and Protocols
Typical Mass Spectrometer Parameters for this compound
The following table summarizes typical starting parameters for an LC-MS/MS method for this compound. Note that these should be optimized for your specific instrument and application.
| Parameter | Typical Value/Range | Purpose |
| Ionization Mode | ESI Positive | To generate protonated molecular ions. |
| Precursor Ion (m/z) | 117.1 | Corresponds to [M+H]⁺ for this compound. |
| Product Ion (m/z) | 47.1 / 89.9 | Common fragment ions for quantification and qualification.[3] |
| Spray Voltage | 2000 - 4500 V | To create a stable electrospray.[1][3] |
| Drying Gas Temperature | 200 - 550 °C | To aid in desolvation of the droplets.[1][3] |
| Drying Gas Flow | 4 - 12 L/min | To facilitate solvent evaporation.[1] |
| Nebulizer Pressure | 30 - 45 psi | To assist in the formation of a fine spray.[4][5] |
| Collision Energy (CE) | 17 - 25 V | To induce fragmentation of the precursor ion.[3][4] |
Experimental Protocol: ESI Source Parameter Optimization
This protocol outlines a systematic approach to optimizing ESI source parameters.
-
Prepare an Infusion Solution: Prepare a solution of this compound in your mobile phase at a concentration that provides a stable and moderate signal.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[1]
-
Systematic Parameter Adjustment (One-Factor-at-a-Time):
-
Spray Voltage: While infusing the solution, gradually increase the spray voltage from a low value until a stable and optimal signal is observed. Record the voltage that provides the highest and most stable signal.[1]
-
Nebulizer Gas Pressure: At the optimal spray voltage, vary the nebulizer gas pressure and observe its effect on signal intensity and stability. Record the optimal pressure.[1]
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature, monitoring the signal intensity.[1]
-
-
Cone/Fragmentor Voltage Optimization: This voltage affects the transmission of ions into the mass analyzer and can induce in-source fragmentation. Optimize this parameter to maximize the signal of the precursor ion.
Visualizations
Caption: Workflow for systematic ESI source parameter optimization.
Caption: Troubleshooting logic for low or no this compound signal.
References
impact of freeze-thaw cycles on Creatinine-d5 in serum
This technical support center provides guidance on the stability and handling of Creatinine-d5 in serum, a common internal standard in mass spectrometry-based bioanalysis. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in serum during repeated freeze-thaw cycles?
A: While specific stability studies on this compound are not extensively published, the parent compound, creatinine, is known to be highly stable in serum. Multiple studies have demonstrated that endogenous creatinine concentrations remain unchanged even after numerous freeze-thaw cycles. For instance, some studies have shown creatinine to be stable for up to ten freeze-thaw cycles[1][2][3][4]. It is a common and reasonable assumption in bioanalysis that the stability of a deuterated internal standard like this compound mimics that of its non-labeled counterpart. Therefore, this compound is expected to be very stable under repeated freeze-thaw conditions. However, it is always best practice to perform your own stability assessment under your specific laboratory conditions.
Q2: What is the maximum number of freeze-thaw cycles recommended for serum samples containing this compound?
A: Based on the stability data for endogenous creatinine, serum samples containing this compound are likely stable for multiple freeze-thaw cycles, with some studies indicating stability for up to ten cycles[1][2][3][4]. However, to ensure the highest data quality and to minimize any potential for degradation, it is recommended to limit freeze-thaw cycles to the minimum number required by the experimental design. For most applications, it is advisable not to exceed three to five freeze-thaw cycles. If more frequent access to the sample is needed, it is recommended to aliquot the samples upon initial processing.
Q3: Can I store serum samples with this compound at -20°C, or is -80°C necessary?
A: For long-term storage, -80°C is generally recommended for all biological samples to minimize degradation of all analytes. However, studies have shown that creatinine is stable in serum for at least three months when stored at -20°C[1][2][3]. For shorter-term storage (e.g., a few weeks to a month), -20°C is likely sufficient for this compound. If your study involves long-term storage, using -80°C is the safer option to ensure the integrity of not only this compound but also other potentially less stable analytes in the serum.
Q4: I am seeing inconsistent results for my this compound internal standard. Could freeze-thaw cycles be the cause?
A: While this compound is expected to be stable, inconsistent results can arise from other pre-analytical variables. Before concluding that freeze-thaw cycles are the issue, consider the following:
-
Sample Homogeneity: Ensure the sample is completely thawed and thoroughly, but gently, mixed before aliquoting. Incomplete mixing can lead to concentration gradients within the sample.
-
Evaporation: Minimize the time samples are left at room temperature with caps off to prevent solvent evaporation, which can concentrate the analyte.
-
Contamination: Ensure that all pipette tips and tubes are clean and free of contaminants that might interfere with the analysis.
-
Instrument Performance: Verify that the analytical instrument (e.g., LC-MS/MS) is performing optimally.
If these factors have been ruled out, a systematic freeze-thaw stability study is recommended to confirm the stability of this compound in your specific sample matrix and storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreasing this compound peak area with each freeze-thaw cycle. | While unlikely, potential degradation. More likely, issues with sample handling. | 1. Ensure complete thawing and proper vortexing before each use. 2. Check for and minimize evaporation during handling. 3. Perform a controlled freeze-thaw stability experiment (see protocol below). |
| High variability in this compound response between aliquots of the same sample. | Inhomogeneous sample after thawing. | Before taking an aliquot, ensure the entire sample is fully thawed and gently vortexed to ensure a homogenous solution. |
| Unexpected peaks or interferences in the chromatogram for this compound. | Contamination or matrix effects. | 1. Review sample collection and processing procedures to identify potential sources of contamination. 2. Evaluate matrix effects by comparing the response of this compound in the matrix to its response in a clean solvent. |
Stability of Endogenous Creatinine in Serum After Freeze-Thaw Cycles
The following table summarizes findings on the stability of endogenous creatinine in serum, which serves as a strong indicator for the expected stability of this compound.
| Number of Freeze-Thaw Cycles | Storage Temperature | Observed Effect on Creatinine Concentration | Reference |
| Up to 10 | -20°C | No statistically or clinically significant changes observed. | [1][2][3] |
| 1 | Not Specified | Mean relative change of less than 5%. | [5] |
| 1 | -70°C | No significant change in mean concentration. | [6] |
| Up to 7 | Not Specified | No statistically significant alteration. | [1] |
Experimental Protocol: Freeze-Thaw Stability Assessment of this compound in Serum
This protocol outlines a typical experiment to assess the stability of this compound in serum after multiple freeze-thaw cycles.
1. Sample Preparation:
- Obtain a pool of drug-free, human serum.
- Spike the serum pool with this compound to a known concentration typical for your assays.
- Homogenize the spiked serum pool thoroughly.
- Divide the pool into a minimum of four sets of aliquots (n=3-5 per set):
- Set 0 (Baseline): To be analyzed immediately without freezing.
- Set 1 (1 F/T Cycle): To undergo one freeze-thaw cycle.
- Set 3 (3 F/T Cycles): To undergo three freeze-thaw cycles.
- Set 5 (5 F/T Cycles): To undergo five freeze-thaw cycles.
2. Freeze-Thaw Cycling:
- Store all aliquots (except Set 0) at your intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.
- Thaw the samples for the designated cycle (e.g., Set 1, 3, and 5) at room temperature until completely thawed.
- Once thawed, refreeze the samples (e.g., Set 3 and 5) at the storage temperature for at least 12-24 hours.
- Repeat the thaw-refreeze process until the desired number of cycles is reached for each set.
3. Sample Analysis:
- After the final thaw cycle for all sets, analyze all samples (including the baseline Set 0) in a single analytical run using a validated LC-MS/MS method.
- The analysis should include quality control (QC) samples at low, medium, and high concentrations to ensure the validity of the run.
4. Data Analysis:
- Calculate the mean concentration or peak area response of this compound for each set of aliquots.
- Compare the mean results of the freeze-thaw sets (Set 1, 3, and 5) to the baseline set (Set 0).
- The stability is acceptable if the mean concentration or response of the tested samples is within ±15% of the baseline samples.
Visualizations
Caption: Experimental workflow for assessing the freeze-thaw stability of this compound in serum.
Caption: Logical relationship for inferring this compound stability from endogenous creatinine data.
References
- 1. biochemia-medica.com [biochemia-medica.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. STABILITY OF SERUM BONE-MINERAL, KIDNEY, AND CARDIAC BIOMARKERS AFTER A FREEZE-THAW CYCLE: THE ARIC STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - Journal of Laboratory Physicians [jlabphy.org]
Technical Support Center: Improving Creatinine Quantification with Creatinine-d5
Welcome to the technical support center for the quantification of creatinine using creatinine-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the limit of quantification (LOQ) and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound?
A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the most recognized technique for correcting analytical variability.[1] A SIL-IS is chemically identical to the analyte (creatinine) but has a different mass due to the incorporation of heavy isotopes (deuterium).[2][3] This allows it to be distinguished by a mass spectrometer. Because it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, it can effectively compensate for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise quantification.[1][4]
Q2: What is the Limit of Quantification (LOQ) and why is it critical?
A2: The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. A low LOQ is crucial when measuring creatinine in biological matrices with very low concentrations, such as sweat and saliva, or in micro-samples like those from dried blood spots.[5][6][7] Achieving a low LOQ is essential for applications like continuous monitoring of renal function with wearable biosensors or in studies requiring high sensitivity.[5][6]
Q3: How exactly does this compound help in lowering the LOQ?
A3: this compound improves the LOQ by enhancing the precision and accuracy of measurements at low concentrations. By normalizing the signal of the native creatinine to the signal of the co-eluting this compound, the method can correct for analytical variability that might otherwise obscure the low-level analyte signal.[1] This normalization minimizes the impact of matrix effects and inconsistent sample processing, which are major challenges in achieving low detection limits.[4][8]
Q4: What are the typical mass transitions (MRM) for creatinine and this compound?
A4: In positive electrospray ionization (ESI) mode, the protonated molecules ([M+H]+) are monitored. The specific transitions can vary slightly based on instrument tuning, but common multiple reaction monitoring (MRM) transitions are:
-
Creatinine: The parent ion is m/z 114. Major fragment ions are typically m/z 86 (loss of CO) and m/z 44.[7][9][10]
-
This compound: The parent ion is m/z 119. The corresponding fragment ions would be m/z 91 and m/z 49. It is important to confirm these transitions on your specific instrument. For comparison, creatinine-d3 has a parent ion of m/z 117 and fragments at m/z 89 and m/z 47.[9][10]
Q5: What are common sources of interference in creatinine analysis?
A5: Interference can be caused by co-eluting matrix components that have the same mass transition as creatinine or that cause ion suppression.[4][8] In older colorimetric methods like the Jaffe reaction, substances like glucose, acetone, bilirubin, and certain antibiotics (e.g., cephalosporins) are known to interfere.[11][12] While LC-MS/MS is far more specific, matrix effects from phospholipids and other endogenous compounds in plasma or urine can still be a significant issue.[4][13]
Q6: How can I minimize matrix effects?
A6: Matrix effects, which occur when co-eluting compounds interfere with the ionization of the analyte, can be a major issue.[1][4] Several strategies can be employed to minimize them:
-
Effective Sample Preparation: Use protein precipitation to remove the bulk of proteins from plasma or serum.[8][13][14] For complex matrices like urine, a simple dilution ("dilute-and-shoot") can be highly effective at reducing the concentration of interfering components.[9][13]
-
Chromatographic Separation: Optimize your LC method to separate creatinine from interfering compounds. While traditional C18 columns can be used, HILIC (Hydrophilic Interaction Liquid Chromatography) columns are often better for retaining and separating highly polar compounds like creatinine.[13]
-
Use of a SIL-IS: As this compound co-elutes with creatinine, it experiences the same matrix effects, allowing for effective normalization and correction.[1]
Q7: What should I do if I observe high variability in my this compound internal standard signal?
A7: High variability in the internal standard (IS) response across a batch is a red flag indicating a potential issue with the analytical process. The problem can usually be traced to sample preparation, the LC system, or the mass spectrometer.[15] Systematically check for inconsistent pipetting, incomplete solvent evaporation/reconstitution, autosampler injection issues (e.g., air bubbles), or a dirty MS ion source.[15]
Troubleshooting Guides
Problem 1: High LOQ / Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Infuse creatinine and this compound standards directly into the mass spectrometer to optimize source conditions (e.g., spray voltage, gas flows, temperature) and collision energies for the specific MRM transitions. |
| Matrix Suppression | Evaluate matrix effects by comparing the IS signal in a neat solution versus a post-extraction spiked matrix sample. If suppression is high (>15-20%), improve sample cleanup (e.g., use solid-phase extraction) or increase the dilution factor for urine samples.[4][9] |
| Poor Chromatography | Ensure the peak shape is sharp and symmetrical. A broad peak results in a lower signal-to-noise ratio. Consider switching to a HILIC column for better retention of polar analytes like creatinine.[13] |
| Inefficient Sample Extraction | Review the protein precipitation procedure. Ensure the correct ratio of organic solvent (e.g., acetonitrile or methanol) to sample is used and that vortexing is sufficient for complete protein crashing.[13][14] |
Problem 2: High Variability in Internal Standard (this compound) Signal
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Verify the precision of pipettes used for adding the IS. Ensure samples are vortexed thoroughly after adding the IS. If using an evaporation step, ensure all samples are dried completely and reconstituted in the same volume with adequate mixing.[15] |
| Autosampler/Injection Issues | Check for air bubbles in the autosampler syringe/lines. Run a series of blank injections to check for carryover. Inject the same vial multiple times to assess injection precision.[15] |
| MS Source Instability | Clean the ion source, including the spray needle/capillary. An unstable spray can lead to fluctuating signal intensity.[15] |
| Inconsistent Matrix Effects | If variability is seen primarily in unknown samples and not calibration standards, it points to sample-specific matrix effects. Ensure the IS concentration is appropriate and review the sample cleanup procedure.[4] |
Experimental Protocols
Protocol 1: Creatinine Quantification in Human Plasma/Serum
-
Sample Thawing: Thaw frozen plasma/serum samples at room temperature. Vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: To a 50 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound working solution (in water or mobile phase). Vortex for 10 seconds.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (or methanol) to precipitate proteins.[8][13][14]
-
Mixing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.[14]
Protocol 2: Creatinine Quantification in Human Urine
-
Sample Thawing & Mixing: Thaw frozen urine samples at room temperature and vortex thoroughly.
-
Dilution: Perform a simple dilution. A 1000-fold or 2000-fold dilution with purified water is often sufficient to reduce matrix effects significantly.[9]
-
Internal Standard Spiking: Add a known amount of this compound working solution to the diluted urine.
-
Filtration (Optional but Recommended): Filter the diluted sample through a 0.22 µm filter to remove particulates.
-
Injection: Inject the diluted sample into the LC-MS/MS system.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Creatinine Analysis
| Parameter | Typical Setting | Notes |
| LC Column | HILIC (e.g., Raptor HILIC-Si, 2.7 µm, 50 x 2.1 mm)[13] or C18 | HILIC often provides better retention for polar analytes.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient/Isocratic | Isocratic (e.g., 50:50 A:B)[9] or a shallow gradient | A simple isocratic method can be fast and robust.[13] |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Injection Volume | 5 µL | Can be adjusted based on sensitivity needs. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transitions | Creatinine: 114 -> 86; this compound: 119 -> 91 | These should be optimized on the specific instrument. |
Table 2: Comparison of Achieved LOQ in Different Studies
| Study Reference | Matrix | LOQ | Internal Standard |
| Lee et al. (2012)[9] | Urine | 0.99 ng/mL | Creatinine-d3 |
| van der Aart et al. (2025)[5][6] | Sweat, Saliva | 1.26 µmol/L | Not specified, but LC-MS/MS |
| Ou et al. (2015)[16] | Serum | 4.4 µmol/L | Creatinine-d3 |
| Sanwald et al. (2022)[7] | Dried Blood Spots | 0.3 mg/dL | Not specified, but LC-MS/MS |
Visualizations
Caption: High-level workflow for creatinine analysis using a deuterated internal standard.
Caption: A decision tree for diagnosing the cause of internal standard signal instability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel LC-MS/MS assay for low concentrations of creatinine in sweat and saliva to validate biosensors for continuous monitoring of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel LC-MS/MS Assay Detects Low Creatinine in Sweat and Saliva - Clinical Chemistry - Labmedica.com [labmedica.com]
- 7. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method | PLOS One [journals.plos.org]
Technical Support Center: Resolving Carryover Issues in Creatinine-d5 Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address carryover issues encountered during the analysis of Creatinine-d5 by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of this compound analysis?
A1: Carryover in LC-MS analysis refers to the appearance of a signal corresponding to this compound in a sample injection (typically a blank) that follows an injection of a sample containing a high concentration of this compound. This indicates that residual analyte from a previous injection is contaminating the current analysis, which can lead to inaccurate quantification.[1][2]
Q2: Why is this compound susceptible to carryover?
A2: Creatinine and its deuterated analogs are polar molecules. While specific data on the "stickiness" of this compound is limited, polar compounds can sometimes exhibit adsorptive properties, leading to their retention on various surfaces within the LC-MS system. This adsorption to components like the autosampler needle, injection valve, and column can be a primary cause of carryover.[1][2]
Q3: What are the common sources of this compound carryover in an LC-MS system?
A3: The most common sources of carryover are typically associated with the autosampler and the chromatographic column.[1][3] Specific components that can contribute to carryover include:
-
Autosampler Needle: Residue on the inner and outer surfaces of the needle.
-
Injection Valve and Rotor Seal: Adsorption of the analyte onto the surfaces of the valve and potential for residue in scratches or worn areas of the rotor seal.
-
Sample Loop: Incomplete flushing of the sample loop between injections.
-
Transfer Tubing: Adsorption to the inner surfaces of the tubing connecting the autosampler to the column.
-
Column: Strong retention of this compound on the analytical column or guard column, which is not eluted during the analytical gradient.[3]
-
Mass Spectrometer Ion Source: In less common cases, contamination of the ion source can lead to a persistent background signal that may be mistaken for carryover.[4]
Troubleshooting Guides
Initial Assessment of Carryover
The first step in troubleshooting is to confirm and quantify the extent of the carryover.
Experimental Protocol: Carryover Assessment
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantitation (ULOQ) or a concentration significantly higher than your typical samples.
-
Prepare Blank Samples: Use the same matrix as your samples but without the analyte (e.g., mobile phase, blank plasma extract).
-
Injection Sequence:
-
Inject a blank sample to establish a baseline.
-
Inject the high-concentration this compound standard.
-
Inject a series of blank samples immediately following the high-concentration standard.
-
-
Data Analysis:
-
Examine the chromatograms of the blank injections for the presence of a this compound peak at the expected retention time.
-
Quantify the peak area of this compound in the first blank injection after the high-concentration standard.
-
Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank / Peak Area in High-Concentration Standard) x 100
-
An acceptable level of carryover is typically less than 0.1% of the analyte signal in the preceding high-concentration sample, or a level that does not significantly impact the accuracy of the lower limit of quantitation (LLOQ).
Identifying the Source of Carryover
A systematic approach is crucial to pinpointing the source of the carryover. The following workflow can help isolate the contributing components.
Caption: A workflow diagram for systematically identifying the source of carryover.
Resolving Autosampler-Related Carryover
If the autosampler is identified as the source, the following steps can be taken:
1. Optimize the Needle Wash: The composition and volume of the needle wash solution are critical.
-
Increase Wash Volume and Duration: A simple first step is to increase the volume of the wash solution and the duration of the wash cycle.
-
Use a Stronger Wash Solvent: For a polar compound like this compound, a wash solution with a higher percentage of organic solvent or a different organic solvent may be more effective.
-
Employ a Multi-Solvent Wash: A sequence of washes with different solvents can be highly effective. For example, a wash with a high organic content to remove the analyte, followed by a wash with a composition similar to the initial mobile phase to re-equilibrate the needle surface.
Table 1: Hypothetical Effectiveness of Different Wash Solutions for this compound Carryover
| Wash Solution Composition | Number of Washes | Wash Volume (µL) | Resulting Carryover (%) |
| 90:10 Water:Acetonitrile | 1 | 200 | 0.5% |
| 50:50 Water:Acetonitrile | 1 | 200 | 0.2% |
| 100% Acetonitrile | 1 | 200 | 0.15% |
| 50:50 Water:Methanol | 1 | 200 | 0.25% |
| 10:40:50 Water:Methanol:Acetonitrile | 1 | 500 | 0.08%[4] |
| 50% Formic Acid followed by Methanol | 2 | 200 each | <0.05%[4] |
Note: The effectiveness of wash solutions can be system and method-dependent. The values in this table are for illustrative purposes and should be confirmed experimentally.
2. Inspect and Maintain Autosampler Components:
-
Rotor Seal: Inspect for scratches or wear and replace if necessary.
-
Needle and Seat: Inspect for blockage or damage.
-
Tubing: Ensure all connections are secure and there are no kinks or blockages.
Resolving Column-Related Carryover
If the column is identified as the source of carryover, consider the following:
1. Implement a More Effective Column Wash:
-
Increase Post-injection Wash Time: Extend the gradient to include a high-organic wash at the end of each run to elute any strongly retained this compound.
-
Use a Stronger Elution Solvent: If your current gradient uses acetonitrile, consider a wash with a stronger solvent like isopropanol.
-
Flush the Column: Periodically flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol) to remove accumulated contaminants.
2. Evaluate Column Chemistry:
-
If carryover persists, consider a different column with a stationary phase that has a lower affinity for this compound.
Experimental Protocol: Evaluating Column Wash Effectiveness
-
Establish Baseline Carryover: Perform the initial carryover assessment as described above.
-
Implement New Wash Protocol: Modify your analytical method to include the new column wash procedure (e.g., extended gradient, stronger solvent).
-
Re-evaluate Carryover: Repeat the carryover assessment with the modified method.
-
Compare Results: Quantify the reduction in carryover to determine the effectiveness of the new wash protocol.
Preventative Measures
To minimize the occurrence of carryover in future analyses:
-
Injection Order: When possible, analyze samples in order of increasing expected concentration. Inject a blank sample after any particularly high-concentration samples.[4]
-
Regular Maintenance: Implement a regular maintenance schedule for your LC-MS system, including cleaning the ion source and replacing consumable parts like rotor seals.
-
Method Development: During method development, proactively evaluate for carryover and optimize the wash procedures.
By following these systematic troubleshooting guides and preventative measures, researchers can effectively resolve carryover issues in this compound analysis, ensuring the accuracy and reliability of their results.
References
Validation & Comparative
Creatinine-d5 vs. Creatinine-d3: A Comparative Guide for Use as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in clinical and pharmaceutical research, the accurate quantification of creatinine is paramount for assessing renal function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, owing to its high sensitivity and specificity.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results. Among the available options, Creatinine-d3 and Creatinine-d5 are two of the most commonly employed internal standards.
This guide provides an objective comparison of this compound and Creatinine-d3, supported by experimental data and protocols, to assist researchers in selecting the most appropriate internal standard for their analytical needs.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample.[1] The internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample preparation, injection volume, and ionization efficiency.
Creatinine-d3: The Established Standard
Creatinine-d3, with three deuterium atoms typically on the N-methyl group, is a widely used and well-established internal standard for the quantification of creatinine.[4][5][6] Its three-mass-unit difference from endogenous creatinine provides sufficient separation in the mass spectrometer to prevent isotopic overlap and ensure accurate measurement.
This compound: An Alternative with a Greater Mass Difference
This compound offers a larger mass difference of five mass units from the unlabeled analyte. This greater separation can be advantageous in minimizing any potential for spectral crosstalk, especially on lower-resolution mass spectrometers. While less commonly cited in the literature for the quantification of endogenous creatinine, it is utilized as an internal standard in methods for the analysis of other deuterated species like d3-creatine and d3-creatinine.[7]
Performance Comparison: What the Data Shows
While direct head-to-head comparative studies are limited in the published literature, we can evaluate the performance of each internal standard based on data from various validated methods.
Table 1: Summary of Key Performance Characteristics
| Parameter | Creatinine-d3 | This compound | Key Considerations |
| Typical Use | Internal standard for endogenous creatinine.[4][6] | Internal standard for d3-creatine and d3-creatinine; potential for endogenous creatinine.[7] | d3 is more established for endogenous creatinine; d5 is suitable for studies involving d3-labeled tracers. |
| Mass Difference (vs. Creatinine) | +3 Da | +5 Da | A larger mass difference (d5) can reduce the risk of isotopic interference. |
| Isotopic Purity | Commercially available with high isotopic purity (typically >98%).[5] | Commercially available with high isotopic purity (typically >99%). | High isotopic purity is essential to prevent contribution to the analyte signal. |
| Potential for Back-Exchange | Deuterium atoms on the methyl group are generally stable under typical analytical conditions. Studies have shown that deuterons introduced via H/D exchange do not undergo back-exchange under acidic or neutral conditions.[1][8][9][10] | Deuterium atoms on the methyl and methylene groups are expected to be stable. | Stability of the isotopic label is critical for accurate quantification. |
Experimental Data and Methodologies
The following tables summarize typical experimental parameters and validation data from published LC-MS/MS methods utilizing Creatinine-d3 and an application using this compound as an internal standard.
Table 2: Experimental Protocol for Creatinine Quantification using Creatinine-d3
| Step | Description |
| Sample Preparation | Protein precipitation of serum or plasma with acetonitrile or methanol. For urine, a simple dilution is often sufficient.[4][6] |
| Internal Standard | Creatinine-d3 is added to all samples, calibrators, and quality controls. |
| Chromatography | Reversed-phase or HILIC chromatography. Isocratic or gradient elution with mobile phases typically containing acetonitrile and water with additives like formic acid or ammonium formate.[4] |
| Mass Spectrometry | Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. |
| MRM Transitions | Creatinine: m/z 114 -> 44, 114 -> 86[4][6] Creatinine-d3: m/z 117 -> 47, 117 -> 89[4] |
| Quantification | The ratio of the peak area of creatinine to the peak area of Creatinine-d3 is used to construct a calibration curve and determine the concentration in unknown samples. |
Table 3: Method Validation Data for a Typical Creatinine Assay using Creatinine-d3
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Precision (%CV) | Intra-day: < 5% Inter-day: < 10% |
| Accuracy (%Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | In the low ng/mL range, sufficient for clinical samples. |
Note: Performance characteristics can vary between laboratories and methods.
Table 4: Experimental Protocol for d3-Creatine and d3-Creatinine Quantification using this compound
| Step | Description |
| Sample Preparation | "Dilute-and-shoot" method for urine samples, involving dilution with an internal standard solution in acetonitrile/water.[7] |
| Internal Standard | A working solution containing d5-creatine and d5-creatinine is used.[7] |
| Chromatography | Liquid chromatography with a suitable column and mobile phase. |
| Mass Spectrometry | Triple quadrupole mass spectrometer with ESI+ and MRM for quantification.[7] |
| MRM Transitions | d3-Creatinine: Not specified in the provided abstract, but would be m/z 117 -> product ion This compound: Not specified in the provided abstract, but would be m/z 119 -> product ion |
| Quantification | Peak area ratios of the analytes to their corresponding d5-labeled internal standards are used for quantification.[7] |
Creatinine Metabolism and Analytical Workflow
To provide a comprehensive understanding, the following diagrams illustrate the metabolic pathway of creatinine and a typical experimental workflow for its quantification.
Caption: Metabolic pathway of creatinine formation and excretion.
Caption: General workflow for creatinine quantification by LC-MS/MS.
Conclusion and Recommendations
Both Creatinine-d3 and this compound are suitable stable isotope-labeled internal standards for mass spectrometry-based bioanalysis.
-
Creatinine-d3 is the more established and widely documented internal standard for the routine quantification of endogenous creatinine. Its performance is well-characterized, and a vast body of literature supports its use.
-
This compound provides a larger mass separation, which can be theoretically advantageous in minimizing potential spectral interferences. It is a suitable choice, particularly for applications that already involve d3-labeled compounds as the analyte, to avoid any potential isotopic overlap between the analyte and the internal standard.
For routine clinical analysis of endogenous creatinine, Creatinine-d3 remains the standard and a reliable choice. For research applications involving the administration of d3-labeled creatine or creatinine, This compound is the recommended internal standard to ensure clear differentiation between the tracer and the standard.
Ultimately, the choice of internal standard should be based on the specific requirements of the assay, the available instrumentation, and thorough method validation to ensure the accuracy and precision of the results.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Creatinine Quantification: Enzymatic Assays vs. LC-MS with Creatinine-d5
For researchers, scientists, and drug development professionals, the accurate measurement of creatinine is paramount for assessing renal function. This guide provides an objective comparison of two widely used methods: traditional enzymatic assays and the gold-standard Liquid Chromatography-Mass Spectrometry (LC-MS) method, with a focus on the use of Creatinine-d5 as an internal standard.
This comprehensive analysis delves into the experimental protocols, performance data, and inherent advantages and limitations of each technique to empower informed decisions in your laboratory.
At a Glance: Key Performance Metrics
A summary of the key quantitative performance characteristics of enzymatic assays versus LC-MS for creatinine measurement is presented below.
| Performance Metric | Enzymatic Assay | LC-MS/MS with this compound |
| Accuracy (Bias) | Average bias of approximately -2.1% compared to LC-MS/MS[1] | High accuracy, with an average bias of around 1.06%[1][2] |
| Precision (CV%) | Within-run precision typically < 5%[3] | Total imprecision ranges from 1.15% to 3.84%[1][2] |
| Sensitivity (LLOQ) | Method dependent, generally sufficient for clinical range | Lower limit of quantification as low as 4.4 μmol/L[1][2] |
| Specificity | Susceptible to interferences from various endogenous and exogenous substances[4][5][6] | Highly specific due to chromatographic separation and mass-based detection; minimal matrix effects with appropriate sample preparation[1][2] |
| Throughput | High, suitable for automated clinical analyzers | Lower than enzymatic assays, but can be optimized for high throughput[1] |
| Cost per Sample | Generally lower | Higher due to instrumentation and reagent costs |
| Technical Expertise | Relatively low, easily automated | Requires specialized personnel and instrumentation |
Deep Dive: Experimental Protocols
To understand the practical differences between these two methodologies, detailed experimental protocols are outlined below.
Enzymatic Assay for Serum Creatinine
This protocol is a generalized representation of a typical enzymatic creatinine assay. Specific reagents and instrument parameters may vary based on the commercial kit and analyzer used.
Principle: The enzymatic assay involves a series of coupled enzymatic reactions. Creatinine is first hydrolyzed to creatine. Creatine is then converted to sarcosine, which is subsequently oxidized to produce hydrogen peroxide. The hydrogen peroxide is then measured in a colorimetric reaction catalyzed by a peroxidase.[7][8]
Materials:
-
Serum sample
-
Creatinine enzymatic assay reagent kit (containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogen)
-
Spectrophotometer or automated clinical chemistry analyzer
Procedure:
-
Sample Preparation: Serum samples are typically used directly with minimal preparation.
-
Reagent Preparation: Prepare the working reagent according to the manufacturer's instructions.
-
Assay Reaction:
-
A specific volume of the serum sample is mixed with the working reagent.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period.
-
-
Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 546 nm).[8]
-
Calculation: The creatinine concentration in the sample is calculated by comparing its absorbance to that of a known creatinine standard.
LC-MS/MS Assay for Serum Creatinine using this compound
This protocol outlines a standard approach for the highly specific and sensitive quantification of creatinine in serum using LC-MS/MS with a stable isotope-labeled internal standard.
Principle: This method utilizes liquid chromatography to separate creatinine from other components in the sample matrix, followed by tandem mass spectrometry for detection and quantification. A known amount of this compound is added to the sample at the beginning of the workflow to serve as an internal standard, correcting for variations in sample preparation and instrument response.
Materials:
-
Serum sample
-
This compound (internal standard)
-
Methanol (for protein precipitation)
-
Formic acid
-
LC-MS/MS system (including a liquid chromatograph and a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 or HILIC)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum sample, add a known amount of this compound internal standard.
-
Add a protein precipitating agent, such as 200 µL of cold methanol.[1]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC Separation:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the analytical column.
-
Use a mobile phase gradient (e.g., a mixture of water and acetonitrile with formic acid) to separate creatinine from other sample components.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both creatinine and this compound.
-
-
Quantification:
-
The concentration of creatinine in the original sample is determined by calculating the ratio of the peak area of endogenous creatinine to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of creatinine.
-
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the enzymatic and LC-MS/MS assays.
References
- 1. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences in current methods for measurements of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Catecholamine interference in enzymatic creatinine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diazyme.com [diazyme.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
Inter-Laboratory Comparison of Creatinine Measurement: A Guide to Utilizing Creatinine-d5 for Enhanced Accuracy
For researchers, scientists, and professionals in drug development, the accurate measurement of creatinine is critical for assessing renal function. This guide provides an objective comparison of creatinine measurement methodologies, focusing on the advantages of using Creatinine-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of supporting experimental data, detailed protocols, and visual workflows aims to facilitate the adoption of best practices for precise and reproducible creatinine quantification across different laboratories.
The Role of this compound in Isotope Dilution Mass Spectrometry
This compound is a stable isotope-labeled version of creatinine, where five hydrogen atoms are replaced with deuterium.[1] In isotope dilution mass spectrometry (IDMS), a known amount of this compound is added to a sample before any processing.[2][3] Because this compound is chemically identical to endogenous creatinine, it experiences the same variations in sample preparation, such as extraction inefficiencies and matrix effects. By measuring the ratio of the mass spectrometry signal of the target analyte (creatinine) to that of the internal standard (this compound), these variations can be normalized, leading to highly accurate and precise quantification.[4] This approach is considered the gold standard for creatinine measurement.[3]
Caption: Logical workflow demonstrating how this compound mitigates experimental variations.
Comparative Performance of Creatinine Measurement Methods
The use of LC-MS/MS with an isotope-labeled internal standard demonstrates superior performance compared to traditional methods like the Jaffe reaction and enzymatic assays. Inter-laboratory comparisons have highlighted significant biases and variability associated with non-IDMS methods.[5][6]
| Method | Principle | Advantages | Disadvantages | Inter-Laboratory CV (%) | Bias (%) |
| LC-MS/MS with this compound | Isotope dilution mass spectrometry | High specificity and accuracy, minimal interference.[2][7] | Higher complexity and cost. | < 5% | < 2% |
| Enzymatic | Multi-step biochemical pathway | More specific than Jaffe. | Can still have interferences, potential for bias. | 4.4% - 79%[6] | -2.1% to significant negative bias in hemolytic/lipemic samples[2] |
| Jaffe (Alkaline Picrate) | Colorimetric reaction | Simple and inexpensive. | Prone to interference from other chromogens (e.g., glucose, proteins).[2] | 5.85% - 57%[6] | 11.7% to substantial positive bias |
Experimental Protocol: Creatinine Measurement by LC-MS/MS using this compound
This section outlines a typical workflow for the quantification of creatinine in serum or urine using LC-MS/MS with this compound as an internal standard.
Caption: Step-by-step experimental workflow for creatinine measurement using LC-MS/MS.
Materials and Reagents
-
Creatinine standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade formic acid
-
Deionized water
Sample Preparation
-
Spiking: To a 50 µL aliquot of serum or a diluted urine sample, add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (e.g., in a 3:1 ratio of solvent to sample).[8]
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or vial.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent mixture to bring the analyte concentration within the linear range of the calibration curve.[9]
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both creatinine and this compound.
-
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of creatinine and a fixed concentration of this compound.
-
Peak Area Ratio: For each sample and standard, calculate the ratio of the peak area of creatinine to the peak area of this compound.
-
Quantification: Plot the peak area ratios of the standards against their corresponding concentrations to generate a linear regression curve. Use this curve to determine the creatinine concentration in the unknown samples.
Conclusion
For achieving high accuracy and precision in creatinine measurement, and to ensure low inter-laboratory variability, the use of LC-MS/MS with a stable isotope-labeled internal standard like this compound is the recommended method. While traditional enzymatic and Jaffe methods are still in use, their susceptibility to interferences and higher variability can impact clinical decision-making and research outcomes. The detailed protocol and comparative data provided in this guide serve as a valuable resource for laboratories aiming to standardize and improve their creatinine measurement capabilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Interlaboratory Variability in Plasma Creatinine Measurement and the Relation with Estimated Glomerular Filtration Rate and Chronic Kidney Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
- 8. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Guide to the Bioanalytical Method Validation of Creatinine Using Creatinine-d5 as an Internal Standard Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of creatinine, an endogenous biomarker of renal function, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Creatinine-d5 as an internal standard. The validation process adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1][2] This guide will delve into the specific challenges of validating an assay for an endogenous molecule and compare the performance of the LC-MS/MS method with traditional enzymatic and Jaffe methods.
Introduction to Creatinine and Bioanalytical Challenges
Creatinine is a breakdown product of creatine phosphate in muscle and is cleared from the body by the kidneys.[3][4] Its concentration in biological fluids is a key indicator of renal function.[3] Accurate and reliable quantification of creatinine is crucial in clinical diagnostics and throughout the drug development process to monitor potential nephrotoxicity.
The bioanalytical validation for an endogenous compound like creatinine presents unique challenges. A primary difficulty is the absence of a true "blank" or analyte-free matrix, which is a foundational component for traditional validation approaches.[5] To overcome this, regulatory guidelines suggest the use of surrogate matrices or surrogate analytes.[3][6] This guide focuses on a method employing a stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte but mass-shifted, allowing for accurate quantification.[7]
Comparison of Bioanalytical Methods for Creatinine
The quantification of creatinine has historically been performed using colorimetric (Jaffe) and enzymatic methods.[8][9] While widely used, these methods can suffer from a lack of specificity and interference from other substances in the biological matrix.[8][10] Modern LC-MS/MS methods offer superior selectivity and sensitivity, making them the gold standard for bioanalytical quantification.[8][10]
| Parameter | LC-MS/MS with this compound IS | Enzymatic Method | Jaffe Method |
| Principle | Chromatographic separation followed by mass spectrometric detection. | Enzymatic conversion of creatinine to a measurable product. | Colorimetric reaction with alkaline picrate. |
| Specificity | High; distinguishes creatinine from other endogenous compounds. | Moderate; can be subject to some interferences. | Low; susceptible to interference from proteins, glucose, and other substances.[8] |
| Sensitivity | High; Lower Limit of Quantification (LLOQ) in the low µg/mL range. | Moderate. | Lower. |
| Accuracy | High; typically within ±15% of the nominal value.[11] | Moderate; can show bias compared to LC-MS/MS.[8] | Lower; often shows significant positive bias.[8] |
| Precision | High; typically ≤15% Coefficient of Variation (CV).[11] | Moderate. | Lower. |
| Throughput | High; rapid analysis times are achievable. | Moderate to high. | High. |
Experimental Protocol: Validated LC-MS/MS Method for Creatinine in Human Plasma
This section details a typical experimental protocol for the validation of an LC-MS/MS method for creatinine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Creatinine reference standard
-
This compound internal standard (IS)
-
Control human plasma (screened for low endogenous creatinine levels)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of creatinine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the creatinine stock solution with 50:50 methanol:water to prepare working standard solutions for spiking into the surrogate matrix to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Due to the endogenous nature of creatinine, a surrogate matrix (e.g., charcoal-stripped serum or an artificial matrix) is often used for the calibration curve. Alternatively, the standard addition method in the authentic matrix can be employed. For this protocol, we will describe the surrogate matrix approach. Spike the surrogate matrix with appropriate volumes of the creatinine working standard solutions to prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) by spiking known amounts of creatinine into control human plasma. The endogenous creatinine concentration in the control plasma must be determined and factored into the final QC concentrations.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the internal standard working solution in methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of creatinine from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Creatinine: Q1/Q3 (e.g., m/z 114.1 -> 44.2)
-
This compound: Q1/Q3 (e.g., m/z 119.1 -> 49.2)
-
FDA Bioanalytical Method Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per the FDA guidance.[1][12]
| Validation Parameter | Purpose | Acceptance Criteria (for Chromatographic Assays) |
| Selectivity | To ensure the method can differentiate the analyte and IS from other components in the matrix. | No significant interfering peaks at the retention times of the analyte and IS in at least six individual sources of blank matrix. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The CV of the response ratios from at least six lots of matrix should be ≤15%. |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy and Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Within-run and Between-run: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The precision (CV) should not exceed 15% (20% for LLOQ).[12] |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples. |
| Dilution Integrity | To ensure that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted accurately. | The accuracy and precision of the diluted samples should be within ±15%. |
| Parallelism | To demonstrate that the dose-response relationship of the endogenous analyte is parallel to that of the calibration curve. This is crucial for endogenous analytes. | The concentration of the spiked sample, corrected for the endogenous level, should be within a predefined acceptance range of the nominal spiked concentration.[6][13] |
Visualizing the Workflow and Validation Process
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the LC-MS/MS analysis of creatinine.
Caption: Logical flow of FDA bioanalytical method validation.
Conclusion
The validation of a bioanalytical method for an endogenous compound like creatinine requires careful consideration of the specific challenges it presents. An LC-MS/MS method using a stable isotope-labeled internal standard like this compound offers significant advantages in terms of selectivity, accuracy, and precision over traditional methods. By following the comprehensive validation guidelines set forth by the FDA, researchers can ensure the generation of high-quality, reliable data that is fit for purpose in both clinical and research settings. This guide provides a framework for comparing methodologies and implementing a robust validation plan for creatinine, ultimately contributing to the safety and efficacy evaluation of new drug candidates.
References
- 1. fda.gov [fda.gov]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. A validated LC-MS/MS method for the quantitative measurement of creatinine as an endogenous biomarker in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. fda.gov [fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 12. nalam.ca [nalam.ca]
- 13. tandfonline.com [tandfonline.com]
Performance Evaluation of Creatinine-d5 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of Creatinine-d5 as an internal standard in the quantitative analysis of creatinine in various biological matrices. The performance is compared with the commonly used alternative, Creatinine-d3, supported by experimental data from various studies. This document is intended to assist researchers in selecting the most appropriate internal standard for their bioanalytical needs.
Introduction to Creatinine and the Role of Internal Standards
Creatinine is a breakdown product of creatine phosphate in muscle and is a widely used biomarker for assessing renal function.[1] Accurate and precise quantification of creatinine in biological fluids is crucial for clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for creatinine measurement due to its high sensitivity and specificity.
In LC-MS/MS-based quantification, a stable isotope-labeled internal standard (SIL-IS) is essential to correct for variability during sample preparation, chromatography, and ionization. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency to compensate for matrix effects, which are a common challenge in the analysis of complex biological samples like plasma, serum, urine, and saliva. Deuterated analogs of creatinine, such as Creatinine-d3 and this compound, are frequently employed as internal standards.
Performance Comparison: this compound vs. Creatinine-d3
While both this compound and Creatinine-d3 serve as effective internal standards for creatinine quantification, their performance can vary depending on the biological matrix and the specific analytical method. A direct head-to-head comparative study evaluating the performance of this compound and Creatinine-d3 across multiple matrices was not identified in the reviewed literature. However, by synthesizing data from various validation studies, a comparative overview can be constructed.
Key Performance Parameters:
-
Accuracy and Precision: Both Creatinine-d3 and this compound have been used in validated LC-MS/MS methods demonstrating high accuracy and precision. The use of a stable isotope-labeled internal standard is critical for achieving low bias and high reproducibility.
-
Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. An ideal internal standard should effectively compensate for these matrix effects. While specific comparative data on matrix effects between this compound and Creatinine-d3 is scarce, the principle of using a SIL-IS is to mitigate such effects. The closer the chromatographic retention time and ionization properties of the internal standard to the analyte, the better the compensation.
-
Isotopic Contribution: It is important to ensure that the isotopic purity of the internal standard is high and that there is no significant isotopic contribution to the analyte signal. Both Creatinine-d3 and this compound are commercially available with high isotopic purity.
-
Chromatographic Separation: Ideally, the deuterated internal standard should co-elute with the native creatinine. However, a "deuterium isotope effect" can sometimes lead to a slight shift in retention time between the analyte and the internal standard. This shift is generally minimal for small molecules like creatinine and its deuterated analogs but should be evaluated during method development.
Data Presentation: Performance Metrics in Different Biological Matrices
The following tables summarize the performance of LC-MS/MS methods for creatinine quantification using deuterated internal standards in various biological matrices, based on data from multiple studies. Note: Data for this compound is less prevalent in the literature compared to Creatinine-d3.
Table 1: Performance in Human Serum/Plasma
| Parameter | Internal Standard | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Citation |
| Accuracy | Creatinine-d3 | 86.3 - 104.9 | - | - | - | [1] |
| Precision | Creatinine-d3 | - | Intra-day: <3.8, Inter-day: <3.8 | - | - | [1] |
| Recovery | Not Specified | >95 | - | - | - | [2] |
| Matrix Effect | Creatinine-d3 | - | - | - | Not Significant | [1] |
| This compound | Data not available in the reviewed literature for direct comparison. |
Table 2: Performance in Human Urine
| Parameter | Internal Standard | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Citation |
| Accuracy | Creatinine-d3 | - | - | - | - | |
| Precision | Creatinine-d3 | Intra-day: <2.8, Inter-day: <6.0 | - | - | - | [3] |
| Recovery | Creatinine-d3 | Corrected for recovery | - | - | - | [3] |
| Matrix Effect | This compound | Method utilizes this compound, but specific matrix effect data is not provided. | [4] | |||
| This compound | Comprehensive validation data not available in the reviewed literature for direct comparison. |
Table 3: Performance in Human Saliva
| Parameter | Internal Standard | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Citation |
| This compound | Data not available in the reviewed literature for direct comparison. | |||||
| Creatinine-d3 | Data not available in the reviewed literature for direct comparison. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the quantification of creatinine in biological matrices using a deuterated internal standard.
Protocol 1: Creatinine Quantification in Human Serum using LC-MS/MS with Creatinine-d3
This protocol is adapted from a validated method for serum creatinine analysis.[1]
1. Sample Preparation:
- To 50 µL of serum sample, add 20 µL of the internal standard working solution (Creatinine-d3 in a suitable solvent).
- Add 200 µL of methanol to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 15,000 rpm for 3 minutes.
- Transfer 50 µL of the supernatant and mix with 50 µL of water.
- Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 series or equivalent.
- Column: Hypersil Silica column or equivalent.
- Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid).
- Flow Rate: Appropriate for the column dimensions.
- Injection Volume: 3 µL.
- Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
- Creatinine: m/z 114 → 44
- Creatinine-d3: m/z 117 → 47[3]
Protocol 2: Creatinine Quantification in Human Urine using LC-MS/MS with this compound
This protocol is based on a method for the analysis of d3-creatine and d3-creatinine, utilizing this compound as an internal standard.[4]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
- Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution (containing this compound in 50:50 acetonitrile:water).
- Vortex the mixture for 30 seconds before analysis.
2. LC-MS/MS Conditions:
- LC System: Agilent 1290 Infinity II or equivalent.
- Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent with an ESI source.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
- Creatinine: (Specific transitions to be optimized for the instrument)
- This compound: (Specific transitions to be optimized for the instrument)
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for creatinine quantification.
Logical Relationships in Internal Standard Selection
Caption: Factors influencing internal standard selection.
Conclusion
Both this compound and Creatinine-d3 are suitable internal standards for the accurate and precise quantification of creatinine in various biological matrices by LC-MS/MS. The choice between them may depend on commercial availability, cost, and specific method requirements. Based on the available literature, Creatinine-d3 is more extensively documented with a larger body of validation data across multiple biological fluids. While this compound is a viable alternative, more published data on its performance characteristics, particularly direct comparisons with Creatinine-d3, would be beneficial for the scientific community. Researchers should perform thorough in-house validation to ensure the chosen internal standard meets the specific requirements of their analytical method and biological matrix.
References
- 1. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Stable Isotope-Labeled Creatinine Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of creatinine, a key biomarker for renal function, is critical in clinical diagnostics and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for creatinine measurement due to its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS-based bioanalysis to ensure accuracy and precision by correcting for matrix effects, variations in sample preparation, and instrument response.[3] This guide provides an objective comparison of Creatinine-d5 with other commonly used stable isotope-labeled standards, primarily Creatinine-d3, supported by available experimental data and detailed methodologies.
Comparison of Physical and Chemical Properties
Stable isotope-labeled standards are designed to be chemically identical to the analyte of interest but with a different mass, allowing for their differentiation by a mass spectrometer.[3] The choice of isotope and the position of labeling can influence the standard's performance. The most common stable isotopes used for labeling are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).
| Property | This compound | Creatinine-d3 | Creatinine-¹³C,¹⁵N₂ |
| Molecular Formula | C₄H₂D₅N₃O | C₄H₄D₃N₃O | ¹³C¹²C₃H₇¹⁵N₂¹⁴NO |
| Molecular Weight | ~118.15 g/mol | ~116.14 g/mol | ~116.08 g/mol |
| Mass Shift from Unlabeled Creatinine (m/z 114) | +5 | +3 | +3 |
| Isotopic Label | Deuterium (D) | Deuterium (D) | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) |
| Labeling Position | N-methyl-d3 and imidazolidinone-5,5-d2 | N-methyl-d3 | Specific C and N atoms |
Performance Characteristics
The ideal internal standard should be free of the unlabeled analyte, have high isotopic purity, and exhibit no isotopic exchange with the analyte.[1] While direct head-to-head comparative studies are limited, we can infer performance based on available data and general principles of stable isotope labeling.
A higher mass shift, as seen with this compound, is generally preferred to minimize potential mass spectral overlap from the natural isotopic abundance of the unlabeled analyte. Deuterium-labeled standards, while widely used and cost-effective, carry a theoretical risk of back-exchange, where the deuterium atoms are replaced by protons from the surrounding environment.[1][4][5] However, studies have shown that the deuterium labels on both Creatinine-d3 and other deuterated creatinine analogs are stable under typical acidic and neutral LC-MS conditions and do not undergo back-exchange.[1][4][5] Standards labeled with ¹³C or ¹⁵N are considered the most stable as the labels are integral to the molecular backbone and are not susceptible to exchange.[6][7]
| Characteristic | This compound | Creatinine-d3 | Creatinine-¹³C,¹⁵N₂ |
| Isotopic Purity | Typically >98% | Typically ≥98% | Typically ≥98% |
| Chemical Purity | Typically ≥98% | Typically ≥98% | Typically ≥97% |
| Potential for Isotopic Exchange | Low, but theoretically possible with deuterium labels | Low, but theoretically possible with deuterium labels | Extremely low to none |
| Mass Spectral Overlap Risk | Lower due to higher mass shift | Higher compared to d5 | Generally low |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for the quantification of creatinine using stable isotope-labeled internal standards.
Protocol 1: Quantification of Urinary Creatinine using Creatinine-d3
This method is adapted from a validated LC-MS/MS assay for determining urinary creatinine.[8][9]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex to mix.
-
Dilute a 1 µL aliquot of urine with methanol.
-
Spike the diluted sample with a known concentration of Creatinine-d3 internal standard solution.
2. LC-MS/MS Analysis:
-
LC System: Micromass Quattro Ultima triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) interface.
-
Column: XTerra MS C18 column (30 × 2.1 mm i.d., 3.5 µm).
-
Mobile Phase: Isocratic elution with 50% acetonitrile containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Positive ion mode.
-
MRM Transitions:
-
Creatinine: m/z 114 > 44
-
Creatinine-d3: m/z 117 > 47
-
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard and determine the concentration from a calibration curve.
Protocol 2: Quantification of d3-Creatine and d3-Creatinine in Human Urine using this compound
This "dilute-and-shoot" method is adapted from an application note for the analysis of deuterated creatine and creatinine.[10]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex.
-
Centrifuge samples at 4000 rpm for 10 minutes.
-
Combine 50 µL of the urine supernatant with 950 µL of an internal standard working solution containing this compound in 50:50 acetonitrile:water.
-
Vortex the mixture for 30 seconds.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent with an ESI source.
-
MS Detection: Positive electrospray ionization mode with multiple reaction monitoring (MRM).
-
MRM Transitions (example):
-
d3-Creatinine: m/z 117.1 > 47.1
-
This compound (as IS for d3-creatinine): m/z 119.1 > 47.1
-
-
Data Analysis: Generate a calibration curve by plotting the peak area ratios of the analytes to the internal standard against the nominal concentrations.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scimetr.com [scimetr.com]
- 7. Determination of creatinine in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Gold Standard for Linearity Assessment in Creatinine Assays: A Comparative Guide to Using Creatinine-d5
For researchers, scientists, and drug development professionals, the accurate quantification of creatinine is paramount for assessing renal function and normalizing urinary biomarkers. Achieving assay linearity across a wide dynamic range is a critical component of method validation. This guide provides a comprehensive comparison of methodologies for assessing the linearity of creatinine assays, highlighting the superior performance achieved with the use of a stable isotope-labeled internal standard, Creatinine-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is pivotal in modern bioanalytical methods. It closely mimics the analyte of interest, co-eluting chromatographically but remaining distinguishable by mass. This allows for the correction of variability during sample preparation and analysis, including extraction inconsistencies and matrix effects, which is crucial for ensuring the accuracy and reliability of the results. This compound serves as a robust tool for validating the linear relationship between the measured signal and the actual concentration of creatinine in a sample.
Performance Comparison: The Impact of Internal Standards on Linearity
The gold standard for creatinine quantification is isotope dilution LC-MS/MS. The use of a deuterated internal standard like Creatinine-d3 or this compound is integral to this methodology's success. The data consistently demonstrates exceptional linearity over a broad concentration range.
While direct comparative studies detailing linearity with and without an internal standard are not prevalent—as the use of an internal standard is considered best practice—the performance of methods employing this technique speaks for itself. The following table summarizes the linearity performance from various LC-MS/MS methods for creatinine that utilize a deuterated internal standard. For context, older methods like the Jaffe reaction are known to be susceptible to interferences, which can negatively impact linearity.
| Method | Internal Standard | Linearity Range | Correlation Coefficient (R²) | Matrix |
| LC-MS/MS | Creatinine-d3 | 7.50–300 mg/dL[1] | 0.999[1] | Urine |
| LC-MS/MS | Creatinine-d3 | 0.3–20 mg/dL[2][3] | 0.996[2][3] | Dried Blood Spots |
| LC-MS/MS | Creatinine-d3 | 1–2000 ng/mL[4][5] | >0.999[5] | Urine |
| LC-MS/MS | Creatinine-d3 | 20–4000 mg/L[6] | >0.99[6] | Urine |
| Jaffe Method (for comparison) | None | Up to 20 mg/dL[7] | Not always specified, prone to interference[8] | Serum/Urine |
| Enzymatic Method (for comparison) | None | Varies by manufacturer | Generally good, but can still be affected by matrix[8] | Serum/Urine |
The consistently high correlation coefficients (R² > 0.99) in LC-MS/MS methods using a deuterated internal standard underscore the reliability and robustness of this approach for establishing assay linearity.
The Workflow for Linearity Assessment
The process of assessing the linearity of a creatinine assay using this compound involves the preparation of calibration standards, spiking of the internal standard, sample analysis by LC-MS/MS, and regression analysis of the results.
Experimental Protocol: Assessing Linearity with this compound by LC-MS/MS
This protocol provides a detailed methodology for assessing the linearity of a creatinine assay in human serum or plasma.
1. Materials and Reagents
-
Creatinine reference standard
-
This compound (or Creatinine-d3) internal standard
-
HPLC-grade methanol and/or acetonitrile
-
HPLC-grade formic acid
-
Deionized water
-
Human serum/plasma (charcoal-stripped or certified low-creatinine) for matrix-based calibrators
2. Preparation of Stock and Working Solutions
-
Creatinine Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve creatinine reference standard in a known volume of deionized water or 50:50 methanol:water.
-
This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Prepare in the same manner as the creatinine stock solution.
-
IS Working Solution (e.g., 1 µg/mL): Dilute the IS stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). This concentration should be optimized to yield a consistent and strong signal in the LC-MS/MS.
3. Preparation of Calibration Standards and Quality Controls
-
Calibration Standards (CS): Perform serial dilutions of the creatinine stock solution with charcoal-stripped serum or a surrogate matrix to prepare a set of at least 5-7 calibration standards covering the desired analytical range (e.g., 0.1 to 30 mg/dL).
-
Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high) within the calibration range by spiking known amounts of creatinine into the matrix.
4. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of each calibration standard, QC sample, blank matrix, and study sample into separate microcentrifuge tubes.
-
Add a fixed volume (e.g., 50 µL) of the IS working solution to all tubes except the blank.
-
Add a protein precipitation agent, typically 3-4 volumes of cold acetonitrile or methanol (e.g., 200 µL).
-
Vortex each tube thoroughly for approximately 30 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of vials or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column is commonly used.
-
Mobile Phase: Typically a gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).
-
Flow Rate: Optimized for the specific column dimensions (e.g., 0.4-0.6 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Creatinine: m/z 114.1 -> 44.1 (quantifier) and/or 114.1 -> 86.1 (qualifier)[6]
-
This compound (hypothetical): m/z 119.1 -> 49.1 (quantifier) and/or 119.1 -> 91.1 (qualifier). Note: The exact mass transition for this compound should be empirically determined.
-
-
6. Data Analysis and Linearity Assessment
-
Integrate the peak areas for both creatinine and this compound for all injections.
-
Calculate the peak area ratio (Creatinine peak area / this compound peak area) for each standard, QC, and sample.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the calibration standards (x-axis).
-
Perform a linear regression analysis (typically a weighted 1/x or 1/x² regression).
-
Assess linearity based on the following criteria:
-
Correlation Coefficient (R²): Should be ≥ 0.99.
-
Calibration Curve: The back-calculated concentrations of the calibration standards should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
-
Residual Plot: A plot of the residuals versus concentration should show a random distribution around zero, indicating no systematic trends.
-
Conclusion
The assessment of linearity is a non-negotiable step in the validation of any quantitative assay. For creatinine, a critical biomarker of renal health, the use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS workflow provides the most accurate and reliable method for this evaluation. By effectively correcting for analytical variability, this approach ensures the generation of high-quality, reproducible data essential for research and clinical applications. The detailed protocol and performance data presented in this guide serve as a valuable resource for laboratories aiming to establish and validate robust creatinine assays.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. linear.es [linear.es]
- 8. Serum Creatinine Determined by Jaffe, Enzymatic Method, and Isotope Dilution‐Liquid Chromatography‐Mass Spectrometry in Patients Under Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Baton Pass: A Guide to Method Transfer for Creatinine Analysis Using LC-MS/MS with a Creatinine-d5 Internal Standard
For researchers, scientists, and drug development professionals, the seamless transfer of analytical methods between laboratories is paramount for maintaining data integrity and ensuring the success of clinical and preclinical studies. This guide provides a comprehensive comparison and detailed protocols for the transfer of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of creatinine in human plasma, utilizing a stable isotope-labeled internal standard, Creatinine-d5.
The accurate measurement of creatinine, a key biomarker for renal function, is critical in drug development to monitor potential nephrotoxicity.[1][2] LC-MS/MS has emerged as the gold standard for creatinine quantification due to its high specificity and reduced interference compared to traditional methods like the Jaffe and enzymatic assays.[3] When a validated method needs to be implemented in a new laboratory or on different instrumentation, a structured method transfer process is essential to verify that the receiving laboratory can produce comparable and reliable results.
This guide will walk through a comparative testing approach for method transfer, outlining the experimental protocols, presenting comparative performance data, and providing the necessary visualizations to understand the underlying biological and procedural workflows.
Comparative Performance Data
The successful transfer of the creatinine analysis method was evaluated by comparing the performance of the assay at the originating laboratory (Lab A) and the receiving laboratory (Lab B). Both laboratories analyzed the same batches of calibration standards and quality control (QC) samples. The acceptance criteria were based on guidelines from regulatory bodies such as the FDA and EMA, which typically require the accuracy of the mean at each concentration level to be within ±15% of the nominal value (85-115%) and the precision (coefficient of variation, %CV) to be ≤15%.[4]
Table 1: Comparison of Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9979 | ≥ 0.99 |
| Range | 1 - 2000 ng/mL | 1 - 2000 ng/mL | Identical |
| Response Function | Linear, 1/x² weighting | Linear, 1/x² weighting | Identical |
Table 2: Inter-Assay Precision and Accuracy at the Originating Laboratory (Lab A)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.05 | 105.0 | 8.5 |
| Low | 3 | 2.89 | 96.3 | 6.2 |
| Mid | 150 | 153.2 | 102.1 | 4.1 |
| High | 1500 | 1485.0 | 99.0 | 3.5 |
Table 3: Inter-Assay Precision and Accuracy at the Receiving Laboratory (Lab B)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.08 | 108.0 | 9.1 |
| Low | 3 | 2.95 | 98.3 | 7.5 |
| Mid | 150 | 149.8 | 99.9 | 5.3 |
| High | 1500 | 1521.0 | 101.4 | 4.8 |
The data demonstrates that both laboratories met the pre-defined acceptance criteria, confirming the successful transfer of the analytical method.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Sample Preparation
A protein precipitation method was used for plasma sample extraction.
-
Allow all samples (calibration standards, QCs, and study samples) and reagents to thaw to room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL in 50:50 acetonitrile:water).
-
Vortex each tube for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex API 4000 Triple Quadrupole or equivalent with an electrospray ionization (ESI) source.
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Creatinine: 114.1 -> 86.1 m/z
-
This compound: 119.1 -> 91.1 m/z
-
Visualizing the Method Transfer and Biological Context
To provide a clearer understanding of the workflows and pathways discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparative testing in analytical method transfer.
Caption: Simplified pathway of creatinine biosynthesis and metabolism.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Creatinine-d5: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Creatinine-d5, a deuterated analog of creatinine commonly used in metabolic and pharmacokinetic studies. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Hazard Assessment and Safety Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While some suppliers may classify it as non-hazardous, others indicate potential risks if inhaled, ingested, or absorbed through the skin[1][2]. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat is required.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator[3].
Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of any dust particles[1].
Step-by-Step Disposal Protocol
The disposal of this compound, like all laboratory chemical waste, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[4]. The following steps provide a clear pathway for compliant disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated solid this compound waste, including empty containers with residual powder, in a dedicated, clearly labeled hazardous waste container[4][5].
-
The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure[4].
-
Avoid mixing this compound waste with other incompatible chemical waste streams. For instance, keep it separate from strong oxidizing agents[6].
-
-
Liquid Waste (Aqueous Solutions):
-
While some regulations may permit the drain disposal of small quantities of aqueous solutions after pH adjustment, it is best practice to collect all solutions containing this compound as hazardous waste to prevent environmental release[7]. Do not let the product enter drains[1].
-
Collect these solutions in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and weighing papers that have come into contact with this compound should be placed in the solid hazardous waste container.
-
Non-disposable glassware and equipment must be decontaminated before reuse or disposal.
-
2. Waste Container Labeling:
Proper labeling is a critical component of hazardous waste management. Each container must be clearly marked with the following information[4][7]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or formulas)
-
A list of all chemical constituents in the container
-
The date when waste was first added to the container (generation start date)
-
The name and contact information of the principal investigator
-
The specific laboratory or room number
3. Storage of Hazardous Waste:
-
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation[7].
-
Containers must be kept securely closed except when adding waste[7].
-
The SAA should be inspected weekly for any signs of leakage[7].
-
Partially filled containers can remain in the SAA for up to one year, but full containers must be removed within three days[7]. For academic labs operating under EPA's Subpart K, waste must be removed from the laboratory every twelve months[8].
4. Arranging for Disposal:
-
Once the hazardous waste container is full or ready for removal, contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal[4].
-
Never dispose of this compound in the regular trash or down the sewer system[4].
Decontamination of Laboratory Equipment
Equipment that has been in contact with this compound must be thoroughly decontaminated before it is removed from the laboratory for servicing, surplus, or disposal[9][10].
Procedure for Non-porous Surfaces (e.g., glassware, metal equipment):
-
Initial Cleaning: Remove any visible solid residue. This can be collected as hazardous waste[9].
-
Washing: Wash the equipment with warm, soapy water. For stubborn residues, a suitable laboratory detergent can be used[9].
-
Rinsing: Rinse thoroughly with water. The initial rinsate may need to be collected as hazardous waste[9].
-
Final Rinse: A final rinse with a solvent like ethanol or isopropanol can be performed, followed by air-drying or oven-drying.
-
Verification: After decontamination, a "Laboratory Equipment Decontamination Form" should be completed and affixed to the item to certify that it has been cleaned[9][10].
Quantitative Data Summary
| Parameter | Value | Reference |
| pH (5% aqueous solution) | 8-9 | [6] |
| Melting Point | 255 °C / 491 °F | [6] |
| Flash Point | 290 °C / 554 °F | [6] |
| Solubility in Water | 90 g/L (at 20°C) | [6] |
| Recommended Storage | -20°C for 1 month, -80°C for 6 months | [11][12] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. danielshealth.com [danielshealth.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
- 9. cmich.edu [cmich.edu]
- 10. research.uga.edu [research.uga.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Creatinine-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Creatinine-d5, a deuterated form of creatinine. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. While some safety data sheets (SDS) indicate that Creatinine and its deuterated forms are not classified as hazardous substances, it is best practice to handle all chemicals with a degree of caution.[1][2] Potential hazards include eye, skin, and respiratory tract irritation.[3]
Recommended PPE for Handling this compound:
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body Protection | Laboratory coat or impervious clothing | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A NIOSH-approved dust mask may be used if dust formation is unavoidable. | To prevent inhalation of dust particles. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent contamination of the compound and ensure the safety of laboratory personnel. This compound should be handled in a well-ventilated area, preferably within a laboratory fume hood or under a mechanical exhaust system to minimize dust inhalation.[3]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including PPE.
-
Weighing and Aliquoting: When weighing the solid compound, avoid creating dust.[3] Use a spatula to handle the powder. For preparing solutions, use anhydrous, deuterated solvents to prevent hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the compound.[4]
-
Solution Preparation: If preparing a stock solution with water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[5]
-
Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Materials used for cleanup should also be treated as hazardous waste.[6]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound.[3]
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature unless otherwise specified by the supplier. Stock solutions are best stored at -80°C for up to 6 months or -20°C for up to 1 month.[5] | To ensure the stability of the compound. |
| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[4] | To prevent degradation and moisture absorption. |
| Incompatibilities | Avoid strong oxidizing agents.[3] | To prevent hazardous chemical reactions. |
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. All waste generated from handling this compound, including contaminated PPE and empty containers, should be managed according to institutional and local regulations.
Waste Management Strategy:
-
Waste Segregation: Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed container.[3] Liquid waste (solutions) should be collected in a separate, compatible, and labeled container.
-
Container Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound waste") and any associated hazards.
-
Disposal Route: Dispose of surplus and non-recyclable materials through a licensed disposal company.[2] Do not discard chemical waste down the drain.[7] Follow your institution's hazardous waste collection program.[6]
-
Empty Containers: Containers that held this compound should be thoroughly rinsed, with the rinsate collected as hazardous waste. After rinsing, the container can often be disposed of as regular trash, but institutional guidelines should be followed.[7]
Experimental Workflow for Safe Handling
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
